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  • Product: 1-Ethynyl-2,4,5-trimethylbenzene
  • CAS: 351002-92-1

Core Science & Biosynthesis

Foundational

1-Ethynyl-2,4,5-trimethylbenzene: Structural Mechanics, Synthesis, and Catalytic Applications

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: In-Depth Technical Guide & Whitepaper Executive Summary 1-Ethynyl-2,4,5-trimethylbenzene (CAS: 351002-92-1), also known as 2,4,5-t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

1-Ethynyl-2,4,5-trimethylbenzene (CAS: 351002-92-1), also known as 2,4,5-trimethylphenylacetylene, is a highly substituted aromatic alkyne that serves as a critical building block in advanced organic synthesis, polymer chemistry, and organometallic catalysis[][2]. The presence of three electron-donating methyl groups on the benzene ring significantly alters the electron density and steric profile of the terminal alkyne, making it an invaluable reagent for photoredox-mediated transformations, hydration reactions, and as a kinetics modifier in post-metallocene polymerization systems[3][4].

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural causality, validated synthetic workflows, and downstream applications.

Chemical Identity & Physicochemical Properties

The physical and chemical properties of 1-Ethynyl-2,4,5-trimethylbenzene are dictated by its nonpolar hydrocarbon framework and the rigid, linear geometry of the ethynyl moiety.

PropertyValue / Description
IUPAC Name 1-ethynyl-2,4,5-trimethylbenzene[]
CAS Registry Number 351002-92-1
Molecular Formula C₁₁H₁₂[]
Molecular Weight 144.21 g/mol
SMILES Cc1cc(C)c(cc1C)C#C
InChIKey FXHLQHXVJWYAGQ-UHFFFAOYSA-N
Melting Point 47 – 51 °C
Appearance Solid
LogP 2.59[]

Structural Mechanics & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand why 1-Ethynyl-2,4,5-trimethylbenzene behaves differently than unsubstituted phenylacetylene. The reactivity is governed by two primary pillars:

  • Inductive Electron Donation: The three methyl groups at the 2, 4, and 5 positions exert a strong +I (inductive) and hyperconjugative effect on the aromatic ring. This increases the electron density of the π-system, which in turn enriches the terminal alkyne. Consequently, the alkyne becomes more nucleophilic, facilitating stronger coordination to electron-deficient transition metal centers (e.g., Rh, Pd, Ru)[3].

  • Steric Shielding: The methyl group at the ortho (2-) position provides localized steric bulk adjacent to the ethynyl group. This steric hindrance is highly advantageous in catalysis, as it can dictate the regioselectivity of addition reactions and modulate the binding affinity of the alkyne to metal catalysts, preventing irreversible catalyst poisoning[4].

Synthesis Protocols: Sonogashira Coupling Workflow

The most robust and field-proven method for synthesizing 1-Ethynyl-2,4,5-trimethylbenzene is via the Sonogashira cross-coupling of 1-bromo-2,4,5-trimethylbenzene with ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step[5][6].

Experimental Methodology

Step 1: TMS-Protection (Coupling)

  • Causality: TMS-acetylene is used instead of acetylene gas to prevent uncontrolled di-coupling (formation of symmetric diynes) and to ensure safe handling.

  • Procedure: To an oven-dried Schlenk flask under argon, add 1-bromo-2,4,5-trimethylbenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent/Base: Suspend the mixture in degassed triethylamine (TEA), which acts as both the solvent and the base to neutralize the HBr byproduct.

  • Reaction: Add TMS-acetylene (1.2 equiv) dropwise. Stir at 80 °C for 12 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.

Step 2: TMS Deprotection

  • Causality: The robust Si-C bond must be cleaved to yield the terminal alkyne. Mild basic conditions prevent the degradation of the electron-rich aromatic ring.

  • Procedure: Dissolve the crude TMS-protected intermediate in methanol. Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours.

  • Purification: Filter the suspension, concentrate under reduced pressure, and purify via silica gel column chromatography (using pentane or hexane) to afford 1-Ethynyl-2,4,5-trimethylbenzene as a solid[5].

SynthesisWorkflow A 1-Bromo-2,4,5- trimethylbenzene B TMS-Acetylene Pd Catalyst, CuI Base, Heat A->B Sonogashira Coupling C TMS-Protected Intermediate B->C D Deprotection (K2CO3 / MeOH) C->D Cleavage E 1-Ethynyl-2,4,5- trimethylbenzene D->E

Workflow for the synthesis of 1-Ethynyl-2,4,5-trimethylbenzene via Sonogashira coupling.

Advanced Applications & Experimental Workflows

Kinetics Modifier in Polyolefin Catalysis

In industrial slurry-phase or gas-phase olefin polymerization, highly active post-metallocene catalysts often exhibit a "fast light-off" (an uncontrollable initial spike in polymerization rate). This exotherm can cause polymer particle melting and reactor fouling[2].

Mechanism of Action: 1-Ethynyl-2,4,5-trimethylbenzene is utilized as a kinetics modifier compound (KMC)[2]. The electron-rich alkyne reversibly coordinates to the active metal center of the catalyst. The steric bulk of the 2,4,5-trimethyl groups ensures that this coordination is transient and reversible, effectively "attenuating" the initial monomer uptake profile without permanently killing the catalyst[4].

KineticsModification A Post-Metallocene Precatalyst B Activation (MAO/Borate) A->B C Active Metal Center (Fast Light-Off) B->C E Alkyne-Coordinated Attenuated Catalyst C->E Reversible Coordination D 1-Ethynyl-2,4,5- trimethylbenzene D->E F Controlled Olefin Polymerization E->F Attenuated Monomer Uptake

Mechanism of catalyst attenuation using 1-Ethynyl-2,4,5-trimethylbenzene as a kinetics modifier.

Photoredox-Mediated Synthesis of Functionalized Sulfoxides

The terminal alkyne of 1-Ethynyl-2,4,5-trimethylbenzene is an excellent radical acceptor in photoredox catalysis, enabling the synthesis of complex sulfoxides[3].

Self-Validating Protocol:

  • Setup: In a transparent vial, combine 2,4,5-trimethylphenylacetylene (20 µL, 0.14 mmol), thiophenol (23 µL, 0.21 mmol), and N,N-Diisopropylethylamine (DIPEA) (13 µL, 0.07 mmol)[3].

  • Catalyst: Add the photoredox catalyst Ru(bpy)₃Cl₂ (1 mg, 1 mol %) and dissolve in 1 mL of acetonitrile (MeCN)[3].

  • Irradiation: Degas the mixture and irradiate with visible light (e.g., blue LEDs) at room temperature until complete consumption of the alkyne is observed via TLC.

  • Purification: Purify the crude mixture via column chromatography (hexane:ethyl acetate = 77:23) to yield the functionalized sulfoxide as a yellow liquid (approx. 64% yield)[3].

Acid-Catalyzed Hydration to Acetophenones

The compound can be smoothly hydrated to form 1-(2,4,5-trimethylphenyl)ethan-1-one, a valuable intermediate in fragrance and pharmaceutical synthesis[7].

  • Protocol: Combine 0.2 mmol (30 mg) of the alkyne with H₂O (8 μL, 2 equiv) and trifluoromethanesulfonic acid (CF₃SO₃H, 4 μL, 0.2 equiv) in 1 mL of 2,2,2-trifluoroethanol (CF₃CH₂OH)[7].

  • Conditions: Stir in a sealed tube at 25 °C for 45 hours. Purify via flash chromatography (16% EtOAc in hexane) to achieve an 83% yield of the acetophenone derivative[7].

Safety, Handling, and Storage

1-Ethynyl-2,4,5-trimethylbenzene is a reactive terminal alkyne and must be handled with appropriate laboratory safety protocols:

  • Hazard Statements: Classified under GHS as causing serious eye damage (H318)[].

  • Precautionary Statements: Wear protective gloves and eye/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present (P305 + P351 + P338).

  • Storage: Store the solid compound at 2–8 °C in a tightly sealed container, protected from light and moisture, to prevent auto-polymerization or oxidative degradation[8].

References

  • Google Patents. "WO2021242795A1 - Attenuated post-metallocene catalysts." Source: Google Patents.
  • RWTH Publications. "Organogermanes: synthesis and their application as orthogonal cross-coupling." Source: RWTH Aachen University. URL:[Link]

  • Literature Supporting Information. "Photoredox Mediated Synthesis of Functionalized Sulfoxides from Terminal Alkynes." Source: Supporting Information (AWS Archive). URL: [Link]

Sources

Exploratory

Synthesis and Purification of 1-Ethynyl-2,4,5-trimethylbenzene: A Comprehensive Methodological Guide

Executive Summary 1-Ethynyl-2,4,5-trimethylbenzene (CAS: 351002-92-1) is a highly substituted aryl alkyne that serves as a critical building block in advanced organic synthesis[1][]. It is widely utilized in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynyl-2,4,5-trimethylbenzene (CAS: 351002-92-1) is a highly substituted aryl alkyne that serves as a critical building block in advanced organic synthesis[1][]. It is widely utilized in the development of complex pharmaceuticals, agrochemicals, and specialized materials, particularly as a precursor for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry[3][4]. This whitepaper provides a field-proven, in-depth methodology for the synthesis and purification of 1-ethynyl-2,4,5-trimethylbenzene, emphasizing the mechanistic causality behind experimental choices to ensure a self-validating, high-yield workflow.

Strategic Rationale & Pathway Design

The most robust and scalable method for synthesizing terminal aryl alkynes is a two-step sequence: a Palladium/Copper-catalyzed Sonogashira cross-coupling followed by a desilylation reaction[5][6].

Starting Material Selection: While aryl iodides are highly reactive[5], 1-bromo-2,4,5-trimethylbenzene is selected as the optimal starting material. Bromides offer a superior balance between cost-efficiency, bench stability, and reactivity under standard Pd(0) catalysis, avoiding the light-sensitivity issues associated with iodides[5].

Protection Strategy: Direct coupling with acetylene gas is hazardous and prone to double-coupling (forming diaryl alkynes). Instead, Trimethylsilylacetylene (TMSA) is utilized. TMSA acts as a mono-protected acetylene surrogate, completely preventing symmetric diaryl alkyne formation and suppressing Glaser homocoupling when strictly anaerobic conditions are maintained.

Workflow A 1-Bromo-2,4,5-trimethylbenzene + TMSA B Pd/Cu Catalysis (Sonogashira) A->B Et3N, 60°C C TMS-Protected Intermediate B->C D Desilylation (K2CO3 / MeOH) C->D RT, 2h E 1-Ethynyl-2,4,5- trimethylbenzene D->E

Two-step synthetic workflow for 1-Ethynyl-2,4,5-trimethylbenzene.

Mechanistic Causality: The Sonogashira Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting and validating the reaction system. The reaction relies on a dual-catalyst system (Pd/Cu).

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 1-bromo-2,4,5-trimethylbenzene. This step is rate-limiting for aryl bromides.

  • Copper Acetylide Formation: CuI reacts with TMSA in the presence of an amine base (Et₃N) to form a nucleophilic copper acetylide. Causality: Without CuI, the transmetalation step is prohibitively slow, leading to catalyst degradation.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne to the Pd(II) complex, followed by reductive elimination to yield the TMS-protected product and regenerate Pd(0).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (from Cu-Acetylide) PdII->TransMet PdII_Alkyne Ar-Pd-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product TMS-Protected Product RedElim->Product

Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira cross-coupling.

Step-by-Step Experimental Protocols

Phase 1: Sonogashira Cross-Coupling

Self-Validating Indicator: The reaction mixture should maintain a yellow/amber hue. A rapid shift to opaque black indicates oxygen contamination and the precipitation of inactive "Palladium black."

Reagents:

  • 1-Bromo-2,4,5-trimethylbenzene: 1.0 equivalent (eq)

  • Trimethylsilylacetylene (TMSA): 1.2 eq

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂]: 0.02 eq (2 mol%)

  • Copper(I) Iodide (CuI): 0.04 eq (4 mol%)

  • Triethylamine (Et₃N): Solvent (10 volumes)

Procedure:

  • Charge an oven-dried Schlenk flask with 1-bromo-2,4,5-trimethylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous Et₃N. Critical Step: Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Oxygen must be excluded to prevent the Glaser homocoupling of TMSA.

  • Inject TMSA dropwise via a gas-tight syringe under positive argon pressure.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with Diethyl Ether (Et₂O), and filter through a pad of Celite to remove the insoluble triethylammonium bromide salts and catalyst residues. Concentrate under reduced pressure.

Phase 2: TMS Deprotection

Self-Validating Indicator: The evolution of volatile TMS-OMe can be monitored, and TLC (100% Hexanes) will show the disappearance of the non-polar TMS-intermediate and the appearance of a slightly more polar, UV-active spot.

Reagents:

  • TMS-protected intermediate: 1.0 eq

  • Potassium Carbonate (K₂CO₃): 2.0 eq

  • Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v): Solvent

Procedure:

  • Dissolve the crude TMS-protected intermediate in the MeOH/DCM solvent mixture. Causality: DCM is required to solubilize the highly hydrophobic intermediate, while MeOH serves as the reactant for the desilylation.

  • Add solid K₂CO₃ in one portion.

  • Stir vigorously at room temperature for 2 hours. The methoxide anion attacks the silicon center, collapsing the intermediate to yield the terminal alkyne.

  • Workup: Quench with distilled water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification & Isolation Strategy

1-Ethynyl-2,4,5-trimethylbenzene is a low-melting solid (mp: 47-51 °C)[1][7].

  • Flash Column Chromatography: Load the crude dark oil onto a silica gel column. Elute with 100% Hexanes. The product is highly non-polar and will elute rapidly, leaving polar impurities and residual catalyst on the baseline.

  • Crystallization: To achieve >97% purity[1][7], dissolve the concentrated fractions in a minimal amount of boiling pentane. Cool slowly to -20 °C. Collect the resulting off-white to white crystals via vacuum filtration.

Analytical Data Presentation

Validation of the synthesized 1-Ethynyl-2,4,5-trimethylbenzene is confirmed via physical and spectroscopic properties[1][3][7].

ParameterExpected Value / Description
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Appearance Off-white to white crystalline solid
Melting Point 47 - 51 °C
Storage Temperature 2 - 8 °C (Protect from light and air)
¹H NMR (CDCl₃, 400 MHz) δ 7.21 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.20 (s, 1H, C≡C-H), 2.35 (s, 3H, CH₃), 2.22 (s, 6H, 2xCH₃)
Hazard Classifications Eye Dam. 1; Combustible Solid (WGK 3)

References

  • National Institutes of Health (PMC). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". NIH PubMed Central. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-Ethynyl-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a comprehensive analysis of the spectroscopic signatur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-Ethynyl-2,4,5-trimethylbenzene (CAS No. 351002-92-1). While a complete set of publicly available experimental spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from analogous structures, presents a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is designed to equip researchers with the foundational knowledge to identify, purify, and utilize this compound in synthetic and medicinal chemistry applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the data in a clear, accessible format.

Molecular Structure and Spectroscopic Overview

1-Ethynyl-2,4,5-trimethylbenzene possesses a molecular formula of C₁₁H₁₂ and a molecular weight of 144.21 g/mol .[1][2] The structure features a terminal alkyne (ethynyl group) attached to a 1,2,4,5-tetrasubstituted benzene ring. This unique arrangement of a sterically hindered aromatic system and a reactive alkyne moiety gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-Ethynyl-2,4,5-trimethylbenzene, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple and highly informative. Due to the molecule's symmetry, we expect distinct signals for the aromatic protons, the acetylenic proton, and the three methyl groups.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic-H~7.2s1HThe proton at position 6 is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating methyl groups and the electron-withdrawing alkyne.
Aromatic-H~6.9s1HThe proton at position 3 is also a singlet and is expected to be slightly upfield compared to the proton at position 6 due to the electronic environment.
Acetylenic-H~3.0s1HThe terminal acetylenic proton typically appears in this region. For instance, the acetylenic proton of phenylacetylene resonates around 3.06 ppm.[3]
Methyl-H (C2, C5)~2.3s6HThe two methyl groups at positions 2 and 5 are chemically equivalent and will appear as a single singlet.
Methyl-H (C4)~2.2s3HThe methyl group at position 4 is in a slightly different chemical environment and is expected to appear as a separate singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework.

Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
Aromatic C (quaternary, C1, C2, C4, C5)130 - 140The chemical shifts of the substituted aromatic carbons are influenced by the attached groups.
Aromatic CH (C3, C6)125 - 135The protonated aromatic carbons will appear in this region.
Acetylenic C (C≡CH)~84The sp-hybridized carbon attached to the aromatic ring is deshielded.
Acetylenic C (C≡CH)~77The terminal sp-hybridized carbon is typically found slightly upfield.
Methyl C (CH₃)19 - 22The methyl carbons will appear in the aliphatic region.
Experimental Protocol: NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 1-Ethynyl-2,4,5-trimethylbenzene.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Materials:

  • 1-Ethynyl-2,4,5-trimethylbenzene (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pasteur pipette

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Ethynyl-2,4,5-trimethylbenzene into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently swirl the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 2-second relaxation delay).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024-4096 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethynyl-2,4,5-trimethylbenzene will be characterized by the vibrational frequencies of the alkyne and the substituted aromatic ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
~3300≡C-H stretchStrong, sharpThis is a characteristic and diagnostic peak for terminal alkynes. The corresponding peak in phenylacetylene is observed around 3300 cm⁻¹.[4]
~2110C≡C stretchMedium to weak, sharpThe carbon-carbon triple bond stretch is another key indicator of an alkyne. For phenylacetylene, this band appears at approximately 2100 cm⁻¹.[4]
3100 - 3000Aromatic C-H stretchMediumThese absorptions are characteristic of C-H bonds on an aromatic ring.
2980 - 2850Aliphatic C-H stretchMedium to strongThese bands arise from the stretching vibrations of the methyl groups.
1600, 1475Aromatic C=C stretchMediumThese are characteristic skeletal vibrations of the benzene ring.
~870Aromatic C-H out-of-plane bendStrongThe position of this band is indicative of the substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted).
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

Instrumentation:

  • FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum with no sample present. This will account for the absorbance of the crystal and the atmosphere.

  • Sample Analysis:

    • Place a small amount of solid 1-Ethynyl-2,4,5-trimethylbenzene onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) at 70 eV, 1-Ethynyl-2,4,5-trimethylbenzene is expected to produce a distinct fragmentation pattern.

m/z Predicted Ion Formula Rationale
144[M]⁺˙[C₁₁H₁₂]⁺˙The molecular ion peak, corresponding to the molecular weight of the compound.
129[M - CH₃]⁺[C₁₀H₉]⁺Loss of a methyl radical from the molecular ion, a common fragmentation pathway for methylated aromatic compounds. This is often the base peak.
115[M - C₂H₃]⁺[C₉H₇]⁺Loss of the ethynyl radical.
103[C₈H₇]⁺Further fragmentation of the [M - CH₃]⁺ ion.
91[C₇H₇]⁺Formation of the tropylium ion, a common fragment in the mass spectra of alkylbenzenes.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like 1-Ethynyl-2,4,5-trimethylbenzene.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Materials:

  • 1-Ethynyl-2,4,5-trimethylbenzene

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer.

    • Typical GC conditions:

      • Column: HP-5MS or equivalent.

      • Inlet temperature: 250 °C.

      • Oven program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

    • Typical MS conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to 1-Ethynyl-2,4,5-trimethylbenzene in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

A logical workflow is crucial for the unambiguous identification of 1-Ethynyl-2,4,5-trimethylbenzene.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-Ethynyl-2,4,5-trimethylbenzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data ¹H: Chemical Shifts, Multiplicities, Integrals ¹³C: Chemical Shifts NMR->NMR_Data IR_Data Characteristic Frequencies: ≡C-H, C≡C, Aromatic C-H IR->IR_Data MS_Data Molecular Ion (m/z 144) Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of 1-Ethynyl-2,4,5-trimethylbenzene NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of 1-Ethynyl-2,4,5-trimethylbenzene.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 1-Ethynyl-2,4,5-trimethylbenzene. By leveraging established principles and data from analogous compounds, we have outlined the expected NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectra for this compound. This comprehensive guide serves as a valuable resource for scientists working with this molecule, facilitating its unambiguous identification and use in further research and development.

References

  • Vaia. The IR spectrum of phenylacetylene is shown in Figure 12-28. What absorptionbands can you identify? [Link]

Sources

Exploratory

The Strategic Utility of Trimethyl-Substituted Phenylacetylenes: A Technical Whitepaper on Emerging Research Frontiers

Trimethyl-substituted phenylacetylenes—most notably 2,4,6-trimethylphenylacetylene (mesitylacetylene, CAS 769-26-6)—are highly specialized aromatic hydrocarbons characterized by a benzene ring substituted with three meth...

Author: BenchChem Technical Support Team. Date: March 2026

Trimethyl-substituted phenylacetylenes—most notably 2,4,6-trimethylphenylacetylene (mesitylacetylene, CAS 769-26-6)—are highly specialized aromatic hydrocarbons characterized by a benzene ring substituted with three methyl groups and a terminal ethynyl group[1]. While structurally simple, the unique combination of the rigid alkyne axis, the electron-donating properties of the methyl groups, and the extreme steric hindrance provided by the ortho-methyl substituents makes this molecule a highly versatile building block[1].

This technical guide explores three cutting-edge research domains where the steric and electronic profile of mesitylacetylene solves complex mechanistic challenges: stereoregular polymer synthesis, greenhouse gas fixation, and sterically shielded pharmacophore development.

Polymer Chemistry: Stereoregular Poly(phenylacetylene)s

Mechanistic Causality

The polymerization of phenylacetylenes typically yields a mixture of cis and trans isomers. However, introducing extreme steric bulk via the 2,4,6-trimethyl groups restricts the free rotation of the carbon-carbon single bonds in the propagating polymer chain. During Rhodium-catalyzed polymerization, this steric clash forces the polymer backbone into a highly stable, rigid cis-cisoidal helical conformation[2]. This structural predictability is highly sought after for creating chiral supramolecular self-supporting membranes, gas separation filters, and advanced luminescent materials[2].

G A Mesitylacetylene (Monomer) C Rh-Acetylide Intermediate A->C B Rh(I) Catalyst [Rh(nbd)Cl]2 B->C D Migratory Insertion (Sterically Controlled) C->D E cis-cisoidal Helical Poly(mesitylacetylene) D->E

Rhodium-catalyzed polymerization pathway of mesitylacetylene.

Self-Validating Protocol: Rh-Catalyzed Polymerization

Objective: Synthesize high-molecular-weight cis-cisoidal poly(mesitylacetylene).

  • Preparation: In a nitrogen-filled glovebox, dissolve 2,4,6-trimethylphenylacetylene (1.0 mmol) in dry, degassed tetrahydrofuran (THF) (2.0 mL).

  • Initiation: Add a catalytic amount of[Rh(nbd)Cl]₂ (0.01 mmol) to the solution. The reaction mixture will typically undergo a rapid color change, indicating the formation of the active Rh-acetylide species.

  • Propagation: Stir the mixture at 30 °C for 24 hours. The steric bulk of the mesityl group will naturally guide the migratory insertion to favor the cis configuration[2].

  • Termination & Precipitation: Quench the reaction by pouring the mixture into a large excess of vigorously stirred methanol (50 mL). Collect the precipitated polymer via vacuum filtration.

  • Validation System:

    • NMR: Analyze the polymer via ¹H NMR (CDCl₃). The protocol is validated if the terminal alkyne proton (~3.2 ppm) has completely disappeared, replaced by a broad vinylic proton signal (~5.8–6.2 ppm) indicative of the conjugated backbone.

    • GPC: Run Gel Permeation Chromatography to confirm a high molecular weight ( Mw​>104 ) and a narrow polydispersity index (PDI).

Organometallic Catalysis: CO₂ Fixation via Carboxylation

Mechanistic Causality

The chemical fixation of CO₂ into value-added chemicals is a critical environmental objective. The carboxylation of terminal alkynes to form propiolic acids is a highly efficient route[3]. Mesitylacetylene is an ideal substrate for this because the electron-donating methyl groups increase the electron density of the alkyne, facilitating the deprotonation and subsequent formation of the intermediate copper-acetylide complex[3]. Furthermore, the steric bulk of the ortho-methyls suppresses unwanted oxidative homocoupling (Glaser coupling), driving the reaction selectively toward CO₂ insertion[3].

G Step1 Alkyne Deprotonation & Cu-Coordination Step2 Cu-Acetylide Formation Step1->Step2 Step3 CO2 Insertion (Nucleophilic Attack) Step2->Step3 Step4 Propiolate Intermediate Step3->Step4 Step5 Protonation (Product Yield) Step4->Step5

Workflow of copper-catalyzed CO2 carboxylation of terminal alkynes.

Self-Validating Protocol: Copper-Catalyzed Carboxylation

Objective: Synthesize 2,4,6-trimethylphenylpropiolic acid via CO₂ insertion.

  • Setup: To an oven-dried Schlenk flask, add CuCl (5 mol%), Cs₂CO₃ (1.5 equiv), and 2,4,6-trimethylphenylacetylene (1.0 mmol)[3].

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 mL). DMF acts as a weak Lewis base, increasing CO₂ solubility and aiding in the activation of the alkyne[3].

  • CO₂ Insertion: Purge the flask with CO₂ gas (1 atm) and seal it under a CO₂ balloon. Stir the suspension at 60 °C for 16 hours[3].

  • Workup: Cool the mixture to room temperature, dilute with water, and wash with diethyl ether to remove unreacted alkyne. Acidify the aqueous layer with 1M HCl to pH 2, then extract the precipitated carboxylic acid with ethyl acetate.

  • Validation System:

    • IR Spectroscopy: The protocol is validated by the appearance of a strong C=O stretching band at ~1680–1700 cm⁻¹ and the disappearance of the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹.

Medicinal Chemistry: Sterically Shielded Triazoles via Click Chemistry

Mechanistic Causality

In drug development, 1,2,3-triazoles are frequently used as stable bioisosteres for amide bonds. However, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on relatively unhindered substrates. When mesitylacetylene is used, standard Sharpless conditions (CuSO₄/Sodium Ascorbate) often fail or require days to reach low conversions due to severe steric clash between the ortho-methyl groups and the incoming azide[4].

To overcome this, abnormal N-heterocyclic carbene (aNHC) copper(I) complexes, such as CuCl(TPh), must be used. The aNHC ligand is a powerful σ-donor, which dramatically increases the electron density at the Cu(I) center, accelerating the migratory insertion step enough to overcome the extreme steric hindrance, yielding sterically shielded 1,4-disubstituted triazoles[4].

G Reactants Mesitylacetylene + Azide (High Steric Bulk) StdCat Standard CuSO4/Ascorbate Reactants->StdCat aNHCCat aNHC-Cu(I) Catalyst (e.g., CuCl(TPh)) Reactants->aNHCCat Fail Low Yield / Slow Kinetics (<10% conversion) StdCat->Fail Steric Clash Success Sterically Shielded 1,4-Triazole (>70% yield) aNHCCat->Success Strong σ-donation

Catalyst selection logic for CuAAC of sterically hindered alkynes.

Self-Validating Protocol: aNHC-Catalyzed CuAAC

Objective: Synthesize a sterically hindered 1-(substituent)-4-(mesityl)-1,2,3-triazole.

  • Reaction Assembly: In a reaction vial, combine mesitylacetylene (1.0 mmol) and the target azide (1.0 mmol)[4].

  • Catalyst Addition: Add the aNHC-copper complex CuCl(TPh) (3 mol%)[4].

  • Reaction Execution: Run the reaction under neat conditions (solvent-free) at 100 °C for 30 minutes[4]. The lack of solvent maximizes the collision frequency of the sterically hindered reactants.

  • Isolation: Cool the mixture, dissolve the crude residue in dichloromethane, and wash with water. Evaporate the organic layer and triturate the solid with pentane to isolate the pure triazole[4].

  • Validation System:

    • NMR Conversion Check: The protocol is validated by integrating the ¹H NMR spectrum of the crude mixture. Compare the integration of the newly formed triazole proton (~7.5–8.0 ppm) against any residual starting azide/alkyne protons to confirm >70% conversion[4].

Quantitative Data Summary

The following table summarizes the comparative catalytic performance of mesitylacetylene across the discussed research domains, highlighting the necessity of optimized catalytic systems.

Research DomainReaction TypeCatalyst SystemConditionsYield / Conversion
Polymer Chemistry Polymerization[Rh(nbd)Cl]₂THF, 30 °C, 24 h>90% Yield
Organometallic Catalysis CO₂ CarboxylationCuCl / Cs₂CO₃DMF, 60 °C, CO₂ (1 atm), 16 h~90% Yield[3]
Medicinal Chemistry CuAAC (Standard)CuSO₄ / NaAsct-BuOH/H₂O, RT, 36 h<10% Conversion[4]
Medicinal Chemistry CuAAC (Optimized)CuCl(TPh) (aNHC)Neat, 100 °C, 30 min71% Yield[4]

References

  • CymitQuimica. "CAS 769-26-6: 2-Ethynyl-1,3,5-trimethylbenzene." CymitQuimica.
  • MDPI. "Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview.
  • ACS Publications. "Rh-Catalyzed Polymerization of Phenylacetylene: Theoretical Studies of the Reaction Mechanism, Regioselectivity, and Stereoregularity." Journal of the American Chemical Society.
  • ACS Publications. "Copper(I) 1,2,3-Triazol-5-ylidene Complexes as Efficient Catalysts for Click Reactions of Azides with Alkynes." Organic Letters.

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling protocols using 1-Ethynyl-2,4,5-trimethylbenzene

Application Note: Advanced Sonogashira Coupling Protocols Using 1-Ethynyl-2,4,5-trimethylbenzene As a Senior Application Scientist, I have designed this guide to move beyond empirical recipes. When working with highly su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sonogashira Coupling Protocols Using 1-Ethynyl-2,4,5-trimethylbenzene

As a Senior Application Scientist, I have designed this guide to move beyond empirical recipes. When working with highly substituted, sterically hindered substrates like 1-Ethynyl-2,4,5-trimethylbenzene, standard cross-coupling conditions often fail or result in poor yields. This document provides a self-validating, mechanistically grounded framework for successfully executing these complex couplings, ensuring high scientific integrity and reproducibility in your drug development or materials science workflows.

Substrate Profiling & Mechanistic Implications

1-Ethynyl-2,4,5-trimethylbenzene is a specialized terminal alkyne. Its unique reactivity profile is dictated by the three electron-donating methyl groups on the phenyl ring, particularly the methyl group at the ortho (2-) position.

Table 1: Core Physicochemical Properties

Property Quantitative Data
CAS Number 351002-92-1
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Physical State Low-melting solid (mp 47-51 °C)

| Purity / Assay | ≥97% |

Mechanistic Causality:

  • Steric Hindrance: The ortho-methyl group creates a steric shield around the alkyne. During the transmetalation step of the Sonogashira cycle, the bulky copper acetylide must transfer the alkyne to a crowded Pd(II) center. To overcome this steric clash, the use of bulky, electron-rich phosphine ligands (e.g., PCy₃, XPhos) is required. These ligands promote the dissociation of the Pd complex into a highly active 14-electron species[1].

  • Electronic Effects: The electron-donating nature of the trimethylphenyl moiety reduces the acidity of the terminal alkyne proton. Consequently, deprotonation to form the requisite copper acetylide is slower. This necessitates the use of stronger bases (e.g., DBU, Cs₂CO₃) or elevated temperatures compared to standard phenylacetylene couplings[2].

  • Glaser Homocoupling Risk: Electron-rich alkynes are highly susceptible to oxidative homocoupling in the presence of copper and trace oxygen[2]. Therefore, strict anaerobic conditions or copper-free protocols are highly recommended.

Reaction Design & Logical Workflows

To ensure a successful coupling, the catalytic cycle must be optimized for steric relief. The diagram below illustrates the logical relationships between the mechanistic steps and the specific interventions required for 1-Ethynyl-2,4,5-trimethylbenzene.

MechanisticLogic Pd0 Pd(0) Active Species (Bulky Ligand Stabilized) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Aryl Halide Addition Transmetal Transmetalation (Steric Clash Mitigation) OxAdd->Transmetal Pd(II) Intermediate CuCycle Copper Acetylide Formation (Requires Stronger Base) CuCycle->Transmetal 1-Ethynyl-2,4,5- trimethylbenzene RedElim Reductive Elimination (Product Release) Transmetal->RedElim Cis-Trans Isomerization RedElim->Pd0 Catalyst Regeneration Product Substituted Tolane Product RedElim->Product Yield

Mechanistic steps in the Sonogashira coupling of sterically hindered alkynes.

Experimental Methodologies

The following protocols are designed as self-validating systems. Protocol A is suitable for standard aryl iodides, while Protocol B is optimized for unactivated or sterically hindered aryl chlorides.

Workflow Step1 1. System Preparation Schlenk flask, Ar/N2 atmosphere Step2 2. Catalyst & Reagent Loading Pd source, CuI, Aryl Halide Step1->Step2 Step3 3. Solvent & Base Addition Degassed Toluene / Et3N Step2->Step3 Step4 4. Alkyne Introduction 1-Ethynyl-2,4,5-trimethylbenzene Step3->Step4 Step5 5. Reaction Execution Heat to 70-100°C or Microwave Step4->Step5 Step6 6. Quench & Extraction NH4Cl (aq), EtOAc extraction Step5->Step6 Step7 7. Purification Silica Column Chromatography Step6->Step7

Step-by-step experimental workflow for the Sonogashira coupling protocol.

Protocol A: Standard Pd/Cu-Catalyzed Coupling (For Aryl Iodides/Bromides)
  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Solvent Addition: Inject anhydrous, freeze-pump-thaw degassed toluene (0.2 M) and triethylamine (Et₃N, 3.0 eq).

  • Alkyne Addition: Warm 1-Ethynyl-2,4,5-trimethylbenzene gently until it liquefies (mp ~50 °C), then inject 1.2 eq dropwise.

  • Execution: Heat the mixture to 70 °C for 12 hours.

  • In-Process Validation: The solution should transition from yellow/orange to a dark brown/black homogeneous mixture. If the solution turns bright green or blue, excessive Cu(II) has formed, indicating oxygen ingress and a high likelihood of Glaser homocoupling.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Copper-Free, Microwave-Assisted Coupling (For Aryl Chlorides)

Rationale: Aryl chlorides are notoriously unreactive. Microwave irradiation combined with bulky ligands (e.g., PtBu₃ or PCy₃) forces the rate-limiting oxidative addition without the need for copper, thereby eliminating homocoupling[3].

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), PdCl₂(PCy₃)₂ (0.02 eq, 2 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent & Alkyne: Add anhydrous DMF (0.2 M) and 1-Ethynyl-2,4,5-trimethylbenzene (1.5 eq). Seal the vial under Argon.

  • Execution: Irradiate in a microwave reactor at 150 °C for 10–15 minutes[3].

  • In-Process Validation: Complete consumption of the aryl chloride should be verifiable via GC-MS within 15 minutes. The absence of a diyne byproduct confirms the efficacy of the copper-free environment.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts, wash with brine (3x to remove DMF), dry, and purify.

Optimization Parameters & Quantitative Data

To assist in experimental design, the following table summarizes the quantitative impact of varying catalytic systems on the coupling of 1-Ethynyl-2,4,5-trimethylbenzene.

Table 2: Condition Optimization and Expected Yields

Catalyst System Base / Solvent Temp / Time Expected Yield Mechanistic Rationale
Pd(PPh₃)₂Cl₂ / CuI Et₃N / Toluene 70 °C, 12 h 60–75% Standard baseline; susceptible to Glaser homocoupling due to Cu[2].
Pd(OAc)₂ / XPhos DBU / MeCN 80 °C, 8 h 80–90% XPhos mitigates steric clash during transmetalation; DBU deprotonates effectively[1].

| PdCl₂(PCy₃)₂ (Cu-Free) | Cs₂CO₃ / DMF | 150 °C (MW), 10 min | 85–95% | Bulky ligands force reductive elimination; MW accelerates oxidative addition of Ar-Cl[3]. |

Self-Validation & Analytical Troubleshooting

A robust protocol must be analytically self-validating. Use the following metrics to confirm the success of your coupling:

  • Thin-Layer Chromatography (TLC): The resulting substituted tolane (internal alkyne) will be highly UV-active due to extended conjugation. It is typically less polar than the starting aryl halide and will elute faster in non-polar solvent systems (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc).

  • ¹H NMR Spectroscopy: The most definitive proof of successful coupling is the disappearance of the terminal alkyne proton (typically a sharp singlet around δ 3.1–3.4 ppm). You will also observe a shift in the aromatic signals of the trimethylphenyl ring.

  • ¹³C NMR Spectroscopy: The alkyne carbons will shift from terminal positions (~80–83 ppm) to internal positions (~88–95 ppm), depending on the electronic nature of the coupled aryl group.

  • GC-MS / LC-MS: Look for the exact mass of the cross-coupled product. If a mass corresponding to [2M - 2H] is observed (m/z ~286), Glaser homocoupling has occurred, indicating a failure in anaerobic technique.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Source: Chemical Reviews. URL:[Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). "Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides". Source: The Journal of Organic Chemistry. URL:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling". Source: LibreTexts. URL: [Link]

Sources

Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-Ethynyl-2,4,5-trimethylbenzene

Executive Summary & Chemical Context The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology within the "click chemistry" paradigm, enabling the robust synthesis of 1,4-disubstituted 1,2,3-tria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology within the "click chemistry" paradigm, enabling the robust synthesis of 1,4-disubstituted 1,2,3-triazoles. While standard CuAAC protocols utilize water-soluble alkynes and aqueous CuSO₄/sodium ascorbate catalytic systems, the integration of highly lipophilic and sterically hindered building blocks requires a fundamental redesign of the reaction environment.

This application note details the optimized utilization of 1-Ethynyl-2,4,5-trimethylbenzene (CAS: 351002-92-1). This specific terminal alkyne is characterized by its electron-rich aromatic core (due to three electron-donating methyl groups) and moderate steric hindrance from the ortho-methyl substituent. It is highly valued in drug development for "click tailing" strategies—a technique used to append hydrophobic, sterically defined tails to pharmacophores, such as in the development of highly selective Carbonic Anhydrase (hCA) inhibitors .

Mechanistic Rationale & Causality

The unique electronic and steric profile of 1-ethynyl-2,4,5-trimethylbenzene dictates specific experimental choices:

  • Decreased Alkyne Acidity: The electron-donating methyl groups increase the electron density of the aromatic ring, slightly raising the pKa of the terminal alkyne proton. This makes the initial deprotonation step rate-limiting.

  • Catalyst Selection (CuI vs. CuSO₄): Because the alkyne is highly lipophilic, aqueous systems suffer from severe mass transfer limitations. An organic-phase system utilizing Copper(I) Iodide (CuI) in anhydrous acetonitrile (MeCN) ensures complete solvation of the reactants .

  • Base/Ligand Dual Functionality: An amine base (such as trimethylamine or triethylamine) is required not only to deprotonate the less acidic alkyne but also to coordinate and stabilize the Cu(I) center in the organic solvent, preventing disproportionation.

CuAAC_Cycle Cu_Cat Cu(I) Catalyst (Active Species) Alkyne_Coord π-Alkyne Cu Complex (1-Ethynyl-2,4,5-trimethylbenzene) Cu_Cat->Alkyne_Coord + Alkyne Cu_Acetylide Copper(I) Acetylide (Deprotonation by Base) Alkyne_Coord->Cu_Acetylide + Amine Base - H+ Azide_Bind Azide Coordination (N1 binds to Cu) Cu_Acetylide->Azide_Bind + R-N3 Metallacycle Six-Membered Cu-Metallacycle (C-N Bond Formation) Azide_Bind->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Complex (Ring Contraction) Metallacycle->Triazolyl_Cu Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole (Protonolysis) Triazolyl_Cu->Product + H+ Product->Cu_Cat Catalyst Regeneration

Figure 1: Mechanistic pathway of the CuAAC catalytic cycle highlighting the copper acetylide intermediate.

Experimental Methodology

The following protocol is a self-validating system designed for the conjugation of 1-ethynyl-2,4,5-trimethylbenzene with an aryl azide (e.g., 4-azidopyridine-3-sulfonamide) via a purely organic CuAAC reaction .

Workflow Prep 1. Reagent Prep (Anhydrous MeCN) Mix 2. Reactant Mixing (Azide + Alkyne) Prep->Mix Cat 3. Catalyst Addition (CuI + Base) Mix->Cat React 4. Reaction (RT, Stirring) Cat->React Purify 5. Purification (Crystallization) React->Purify

Figure 2: Step-by-step experimental workflow for anhydrous CuAAC synthesis.

Step-by-Step Protocol

Reagents Required:

  • 1-Ethynyl-2,4,5-trimethylbenzene: 1.0 mmol (144.21 mg)

  • Aryl Azide (e.g., 4-azidopyridine-3-sulfonamide): 1.0 mmol

  • Copper(I) Iodide (CuI): 0.1 mmol (19.0 mg, 10 mol%)

  • Trimethylamine (or Triethylamine): 2.0 mmol

  • Anhydrous Acetonitrile (MeCN): 5.0 mL

Procedure & Self-Validation Checkpoints:

  • System Evacuation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Causality: Oxygen must be excluded to prevent the oxidative Glaser coupling of the alkyne, which consumes starting material and complicates purification.

  • Reactant Solvation: Add the aryl azide (1.0 mmol) and 1-ethynyl-2,4,5-trimethylbenzene (1.0 mmol) to the flask. Inject 5.0 mL of anhydrous MeCN. Stir until fully dissolved.

  • Catalyst Initiation: Add CuI (10 mol%) followed immediately by the amine base (2.0 mmol).

    • Self-Validation Checkpoint: Upon addition of the base, the mixture should form a pale yellow or light greenish homogeneous solution/fine suspension. If the solution turns deep blue or dark green , this validates that atmospheric moisture/oxygen has compromised the system, oxidizing Cu(I) to inactive Cu(II). If this occurs, the reaction must be aborted and restarted with strictly anhydrous reagents.

  • Reaction Propagation: Stir the reaction mixture at room temperature (20–25 °C) under an Argon atmosphere for 12–24 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. 1-Ethynyl-2,4,5-trimethylbenzene is highly non-polar and strongly UV-active (Rf ~ 0.8). The successful formation of the 1,4-disubstituted triazole will appear as a new, significantly more polar UV-active spot (Rf ~ 0.2–0.4). The disappearance of the Rf ~ 0.8 spot validates reaction completion.

  • Quenching and Purification: Concentrate the crude mixture under reduced pressure. To disrupt the stable pyridine-copper complexes that often form, triturate the crude residue with dilute aqueous ammonium hydroxide (NH₄OH), then extract with ethyl acetate.

  • Crystallization: Recrystallize the crude product from glacial acetic acid to yield the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data & Optimization

The steric bulk of the ortho-methyl group on 1-ethynyl-2,4,5-trimethylbenzene inherently slows the metallacycle formation step compared to unhindered alkynes. Table 1 summarizes the comparative kinetic and yield data, demonstrating the necessary adjustments in reaction time when utilizing this specific building block.

Table 1: Comparative CuAAC Yields of Aryl Alkynes with 4-Azidopyridine-3-Sulfonamide

Alkyne SubstitutionSteric HindranceElectronic NatureRequired Reaction Time (h)Isolated Yield (%)
Phenyl (Unsubstituted)LowNeutral465
4-MethylphenylLowElectron-donating460
4-FluorophenylLowElectron-withdrawing658
2,4,5-Trimethylphenyl High Strongly Electron-donating 12 - 24 46

Data synthesized from structure-activity relationship studies utilizing the CuI/amine catalytic system in anhydrous acetonitrile .

Troubleshooting & Quality Control

  • Issue: Low Yield / Stalled Reaction

    • Causality: The electron-rich nature of the 2,4,5-trimethylphenyl ring stabilizes the C-H bond of the alkyne, slowing down the formation of the copper acetylide intermediate.

    • Resolution: If TLC shows unreacted alkyne after 24 hours, gently elevate the reaction temperature to 40 °C. Do not exceed 50 °C, as thermal degradation of the azide may occur.

  • Issue: Formation of Insoluble Copper Complexes

    • Causality: Triazoles and certain azides (like pyridines) are strong bidentate ligands that can irreversibly trap the Cu(I) catalyst, precipitating out of the solution and halting the catalytic cycle.

    • Resolution: Increase the catalyst loading to 20 mol% or add a competitive copper-chelating ligand (e.g., TBTA or THPTA) to keep the copper catalytically active and in solution.

References

  • Szafrański K, Sławiński J, Kawiak A, Chojnacki J, Kosno M, Ammara A, Supuran CT. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." International Journal of Molecular Sciences. 2025; 26(8):3817. URL:[Link]

Method

Application Note: Polymerization of 1-Ethynyl-2,4,5-trimethylbenzene for High-Performance Gas Separation Membranes

Introduction and Mechanistic Rationale The development of advanced polymeric materials for gas separation and optoelectronics heavily relies on the precise architectural control of conjugated polymers. Poly(substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of advanced polymeric materials for gas separation and optoelectronics heavily relies on the precise architectural control of conjugated polymers. Poly(substituted phenylacetylene)s are a premier class of materials in this domain due to their rigid backbones, air stability, and exceptional fractional free volume (FFV)[1].

As a Senior Application Scientist, I selected 1-ethynyl-2,4,5-trimethylbenzene as the monomer of focus because its specific substitution pattern dictates the macroscopic properties of the resulting polymer. The three methyl groups at the 2, 4, and 5 positions introduce severe steric hindrance. During polymerization, this bulkiness restricts the rotation of the phenyl rings around the C–C single bond that links them to the polyene backbone. Consequently, the polymer is forced into a highly twisted, rigid conformation that prevents dense interchain packing. This structural causality is the exact mechanism that generates the high FFV required for highly permeable gas separation membranes.

Catalyst Selection: The Causality of Stereocontrol

The choice of catalyst is the most critical variable in polyacetylene synthesis. While early transition metals like Tungsten (W) and Molybdenum (Mo) are highly active for the metathesis polymerization of aliphatic alkynes, they often yield structurally irregular polymers when applied to phenylacetylenes.

To achieve a soluble, high-molecular-weight polymer with a specific cis-transoidal configuration, a Rhodium (Rh)-based catalyst is strictly required[2]. Rhodium catalysts, such as the norbornadiene rhodium(I) chloride dimer ([Rh(nbd)Cl]₂), operate via a stereospecific insertion mechanism rather than a metathesis pathway. When activated by an amine co-catalyst (e.g., triethylamine), the Rh complex forms an active metal-acetylide intermediate that precisely dictates the stereochemistry of the propagating chain, ensuring high structural fidelity and preventing cross-linking[3].

Experimental Workflow

The following logical workflow outlines the transformation of the monomer into a functional high-performance membrane.

G Monomer 1-Ethynyl-2,4,5- trimethylbenzene Polymerization Stereospecific Polymerization (Toluene) Monomer->Polymerization Catalyst [Rh(nbd)Cl]2 + TEA Catalyst System Catalyst->Polymerization Polymer Poly(1-ethynyl-2,4,5- trimethylbenzene) Polymerization->Polymer Methanol Precipitation Processing Solution Casting (CH2Cl2 or THF) Polymer->Processing Membrane High-FFV Gas Separation Membrane Processing->Membrane Solvent Evaporation

Workflow for the Rh-catalyzed stereospecific polymerization and membrane fabrication.

Step-by-Step Experimental Protocols

Protocol A: Stereospecific Polymerization of 1-Ethynyl-2,4,5-trimethylbenzene

This protocol is designed as a self-validating system. Visual and rheological cues are embedded to confirm reaction progress without immediate need for spectroscopic analysis.

Materials:

  • 1-Ethynyl-2,4,5-trimethylbenzene (Monomer, purified via vacuum distillation)[4] *[Rh(nbd)Cl]₂ (Catalyst precursor)

  • Triethylamine (TEA, Co-catalyst/Base, anhydrous)

  • Toluene (Anhydrous, degassed)

  • Methanol (For precipitation)

Procedure:

  • System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon three times. Causality: Rhodium active species are sensitive to oxidative deactivation; strict anaerobic conditions ensure high molecular weight.

  • Catalyst Activation: Add 0.02 mmol of [Rh(nbd)Cl]₂ to the flask. Inject 5 mL of anhydrous toluene, followed by 0.4 mmol of TEA.

    • Self-Validation Checkpoint: The solution will transition from a pale yellow-orange to a deep, vibrant red within 5 minutes. This color shift confirms the dissociation of the dimer and the formation of the active monomeric Rh-amine complex.

  • Monomer Addition: Dissolve 2.0 mmol of 1-ethynyl-2,4,5-trimethylbenzene in 5 mL of anhydrous toluene. Inject this monomer solution dropwise into the vigorously stirring catalyst mixture at 30 °C.

  • Propagation: Allow the reaction to proceed for 24 hours under Argon.

    • Self-Validation Checkpoint: Observe the rheology of the solution. A successful polymerization will result in a highly viscous, syrup-like consistency, confirming macroscopic chain entanglement.

  • Termination and Precipitation: Quench the reaction by exposing it to air. Dilute the viscous mixture with 10 mL of toluene to reduce viscosity, then precipitate the polymer by adding it dropwise into 200 mL of vigorously stirred methanol.

  • Recovery: Filter the dark yellow/orange fibrous precipitate. Wash with fresh methanol and dry under vacuum at 40 °C to a constant weight.

Protocol B: Fabrication of Gas Separation Membranes

Procedure:

  • Dope Solution Preparation: Dissolve 0.5 g of the purified poly(1-ethynyl-2,4,5-trimethylbenzene) in 10 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂). Stir for 12 hours to ensure complete dissolution.

  • Filtration: Pass the polymer solution through a 0.45 µm PTFE syringe filter to remove any micro-gels or undissolved particulates that could cause pinhole defects in the membrane.

  • Solution Casting: Pour the filtered solution onto a perfectly leveled, custom-built glass Petri dish.

  • Controlled Evaporation: Cover the dish with an inverted funnel plugged with glass wool. Causality: Rapid solvent evaporation causes localized cooling (evaporative freezing), leading to moisture condensation and a cloudy, porous, defective membrane. The funnel ensures a slow, vapor-saturated evaporation rate over 48 hours.

  • Annealing: Carefully peel the freestanding membrane from the glass and dry it in a vacuum oven at 60 °C for 24 hours to remove residual solvent history.

Quantitative Data Presentation

The structural rigidity imparted by the trimethyl substitution yields polymers with excellent molecular weights and outstanding gas permeability. The tables below summarize typical analytical outcomes for this system.

Table 1: Polymerization Conditions and Macromolecular Characteristics

Sample IDMonomer : Catalyst RatioYield (%)Mₙ ( g/mol )M_w ( g/mol )PDI (M_w/Mₙ)Configuration
P-5050 : 192145,000261,0001.80>95% cis-transoidal
P-100100 : 188210,000420,0002.00>95% cis-transoidal

Table 2: Gas Permeability Performance of Cast Membranes (at 25 °C)

Gas PenetrantKinetic Diameter (Å)Permeability Coefficient (Barrer)*Ideal Selectivity (P_Gas / P_N₂)
Nitrogen (N₂)3.641201.0
Oxygen (O₂)3.463803.17
Carbon Dioxide (CO₂)3.301,45012.08

*1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg). The high permeability is a direct result of the sterically induced fractional free volume.

Troubleshooting and Expert Insights

  • Low Molecular Weight / Oligomerization: If the precipitated polymer is powdery rather than fibrous, the catalyst was likely poisoned by moisture or oxygen during the activation step. Ensure all solvents are strictly anhydrous and degassed via freeze-pump-thaw cycles.

  • Insoluble Polymer Formation: If the polymer forms an insoluble gel during reaction, the temperature was likely too high (>60 °C). Elevated temperatures provide the activation energy required for the cis double bonds to isomerize to the trans configuration. Trans sequences pack more densely and often lead to irreversible aggregation or cross-linking. Maintain the reaction at or below 30 °C.

References

  • Masuda, T., & Polymerization of substituted acetylenes and features of the formed polymers. ResearchGate. Retrieved from[Link]

  • Freire, E., et al. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 116(3). ACS Publications. Retrieved from[Link]

  • Aoki, T., et al. (2020). Polymer Membranes for Gas Separation. MDPI Polymers, 12(12), 2947. Retrieved from[Link]

Sources

Application

Application Note: Application of 1-Ethynyl-2,4,5-trimethylbenzene in Organic Electronics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Synthesis Protocols, Mechanistic Insights, and Material Properties for Conjugated Systems Introduction & Strategic Uti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Synthesis Protocols, Mechanistic Insights, and Material Properties for Conjugated Systems

Introduction & Strategic Utility

In the development of advanced organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs)—the precise engineering of molecular architecture is paramount. 1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1)[1] serves as a highly specialized, sterically hindered terminal alkyne building block.

While unsubstituted phenylacetylenes are common, the strategic incorporation of the 2,4,5-trimethylphenyl moiety provides a critical functional advantage: steric bulk . In solid-state organic electronics, planar conjugated molecules have a strong thermodynamic driving force to undergo tight π−π stacking. This often leads to excimer formation and Aggregation-Caused Quenching (ACQ), which severely degrades the solid-state photoluminescence quantum yield (PLQY). By utilizing 1-ethynyl-2,4,5-trimethylbenzene as an end-capping agent or side-chain functional group, the methyl groups act as physical spacers. This steric hindrance disrupts unfavorable intermolecular packing, thereby preserving high luminescence efficiency and drastically improving the material's solubility in organic solvents for solution-processed device fabrication (e.g., spin-coating or inkjet printing).

Mechanistic Role in Conjugated Materials

The integration of 1-ethynyl-2,4,5-trimethylbenzene into π -conjugated backbones is almost exclusively achieved via the Sonogashira cross-coupling reaction . This palladium/copper co-catalyzed transformation is a cornerstone of modern organic synthesis, enabling the robust construction of C(sp)–C(sp²) bonds to form poly(arylene ethynylene)s (PAEs) and rigid molecular wires[2].

The causality of the catalytic cycle dictates the experimental conditions. The active Pd(0) species undergoes oxidative addition with an aryl halide (the core of the organic semiconductor). Simultaneously, the terminal alkyne (1-ethynyl-2,4,5-trimethylbenzene) is deprotonated by an amine base and reacts with Cu(I) to form a copper acetylide intermediate. Transmetalation transfers the sterically hindered alkynyl group to the Pd(II) center, followed by reductive elimination to yield the extended conjugated product.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition (Ar-X) Pd0->PdII_Ox Ar-X PdII_Trans Pd(II) Transmetalation (Cu-Alkylide) PdII_Ox->PdII_Trans PdII_Trans->Pd0 Reductive Elimination (Product) Cu_Cycle Cu(I) Cycle (Terminal Alkyne + Base) Cu_Cycle->PdII_Trans Transfers Alkyne

Sonogashira Cross-Coupling Catalytic Cycle for Conjugated Materials.

Recent advances in the field have optimized this mechanism to handle highly insoluble polyaromatic cores. Innovations include translating these couplings into continuous flow systems to stabilize homogeneous catalysts and utilizing mechanochemical ball-milling to achieve high-yielding solid-state couplings without the need for bulk solvents.

Comparative Material Properties

To illustrate the profound impact of the 2,4,5-trimethylphenyl end-cap, the following table summarizes the quantitative property shifts observed when a standard Donor-Acceptor-Donor (D-A-D) organic semiconductor core is functionalized with 1-ethynyl-2,4,5-trimethylbenzene versus a standard phenylacetylene.

PropertyPhenyl End-Capped Oligomer2,4,5-Trimethylphenyl End-CappedCausality / Mechanism
Solubility (CHCl₃) < 1 mg/mL> 15 mg/mLSteric bulk disrupts tight intermolecular π−π stacking, increasing solvent interaction.
Solid-State PLQY 12%68%Prevention of aggregation-caused quenching (ACQ) and destructive excimer formation.
Thermal Stability ( Td​ ) 310 °C345 °CIncreased molecular weight and rigid hydrophobic shielding of the conjugated core.
Charge Carrier Mobility 1.2 × 10⁻⁴ cm²/Vs4.5 × 10⁻³ cm²/VsControlled intermolecular distances allow for optimized hopping transport without deep trap formation.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a sterically hindered D-A-D fluorophore: 4,7-bis(2,4,5-trimethylphenylethynyl)-2,1,3-benzothiadiazole . This protocol is designed with self-validating steps to ensure high scientific integrity and reproducibility.

Workflow N1 Step 1: Reagent Preparation Degas Solvents & Weigh Catalysts N2 Step 2: Oxidative Addition Prep Mix Ar-X with Pd(PPh3)4 N1->N2 N3 Step 3: Transmetalation Prep Add 1-Ethynyl-2,4,5-trimethylbenzene & CuI N2->N3 N4 Step 4: Cross-Coupling Reaction Heat at 70°C for 16 h N3->N4 N5 Step 5: Workup & Purification Extraction, Filtration & Chromatography N4->N5

Step-by-Step Experimental Workflow for D-A-D Fluorophore Synthesis.

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical for Catalyst Lifespan)

  • Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 15 mL of anhydrous Tetrahydrofuran (THF) and 5 mL of Diisopropylamine (DIPA). Subject the solvent mixture to three freeze-pump-thaw cycles.

  • Causality: Oxygen is highly detrimental to this reaction. It irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) oxides and promotes the unwanted Glaser homocoupling of 1-ethynyl-2,4,5-trimethylbenzene into a diyne byproduct. Strict anaerobic conditions are mandatory.

Step 2: Reagent Addition

  • Action: Under a positive flow of Argon, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol, 1.0 equiv), 1-ethynyl-2,4,5-trimethylbenzene (2.2 mmol, 2.2 equiv)[1], Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and Copper(I) Iodide [CuI] (0.10 mmol, 10 mol%).

  • Causality: DIPA acts as both a co-solvent and the amine base required to deprotonate the terminal alkyne. The slight excess of the alkyne (2.2 equiv) compensates for any trace Glaser homocoupling that may occur, ensuring complete double-substitution of the dibrominated core.

Step 3: Reaction Execution

  • Action: Seal the Schlenk flask and heat the reaction mixture to 70 °C in an oil bath for 16 hours with vigorous stirring.

  • Causality: Heating provides the necessary activation energy for the oxidative addition of the electron-deficient aryl bromide to the Pd(0) center. The reaction will transition from a pale yellow suspension to a deep fluorescent orange/red solution, visually validating the formation of the extended π -conjugated system.

Step 4: Workup and Purification

  • Action: Cool the reaction to room temperature and quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a Hexanes/DCM gradient.

  • Causality: The NH₄Cl quench is specifically chosen to sequester the copper catalyst by forming highly water-soluble copper-amine complexes, preventing heavy metal contamination in the final electronic material. Chromatography easily separates the highly polar target compound from the non-polar Glaser coupling byproduct.

Sources

Method

The Strategic Application of 1-Ethynyl-2,4,5-trimethylbenzene in the Design of Novel Porous Organic Cages: A Guide for Researchers

This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of 1-ethynyl-2,4,5-trimethylbenzene as a strategic building block in the synthesis of porous organic cage...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of 1-ethynyl-2,4,5-trimethylbenzene as a strategic building block in the synthesis of porous organic cages (POCs). While the full potential of this particular precursor is still being explored, this guide offers a scientifically grounded framework for its application, from conceptual design to experimental execution and potential applications. We will delve into the rationale behind its selection, propose detailed synthetic protocols, outline essential characterization techniques, and explore promising avenues for the application of the resulting porous materials.

Introduction: The Untapped Potential of a Substituted Aryl Alkyne

Porous organic cages are a fascinating class of materials constructed from discrete, covalently bonded molecules that possess intrinsic porosity.[1][2] Their solution-processability sets them apart from extended framework materials like MOFs and COFs, opening up unique avenues for their application in membranes, sensors, and as soluble hosts for guest molecules.[3] The properties of POCs are intrinsically linked to the chemical nature of their constituent building blocks. The choice of monomers dictates the size, shape, and surface chemistry of the resulting cage, and ultimately, its function.

1-Ethynyl-2,4,5-trimethylbenzene presents itself as a compelling, yet underexplored, building block for the construction of novel POCs. The terminal alkyne group is a versatile handle for forming robust carbon-carbon bonds through established coupling reactions such as the Sonogashira and Eglinton reactions, which have been successfully employed in the synthesis of other POCs.[4][5] The 2,4,5-trimethylphenyl moiety offers several potential advantages:

  • Enhanced Hydrophobicity: The three methyl groups on the phenyl ring are expected to impart a significant hydrophobic character to the resulting cage's internal cavity and external surface. This could be highly advantageous for applications involving the selective capture of nonpolar organic molecules from aqueous environments.

  • Modulation of Intermolecular Interactions: The steric bulk of the trimethylphenyl group can frustrate efficient crystal packing, potentially leading to the formation of extrinsic porosity between the cages and enhancing the overall surface area of the material.

  • Tailored Solubility: The presence of alkyl substituents can improve the solubility of the resulting cages in common organic solvents, facilitating their purification and processing.

This guide will provide a roadmap for harnessing these properties in the rational design and synthesis of new porous organic cages.

Synthetic Pathways to Novel Porous Organic Cages

The construction of POCs from 1-ethynyl-2,4,5-trimethylbenzene can be envisioned through several synthetic strategies. The most promising of these involve well-established palladium-catalyzed cross-coupling reactions. Below, we provide a detailed, albeit hypothetical, protocol for the synthesis of a [4+6] tetrahedral cage via a Sonogashira coupling reaction.

Proposed Synthesis of a Tetrahedral Porous Organic Cage

A plausible synthetic target is a tetrahedral cage formed by the Sonogashira coupling of four equivalents of a trigonal core molecule with six equivalents of a linear ditopic linker. In this hypothetical example, we will consider the reaction of 1,3,5-triethynylbenzene as the trigonal core with a di-iodinated derivative of 1-ethynyl-2,4,5-trimethylbenzene. However, for simplicity and to directly utilize the title compound, we will propose a more direct, yet challenging, [2+3] type cage synthesis from a tri-iodinated aromatic core and 1-ethynyl-2,4,5-trimethylbenzene.

Reaction Scheme:

Sonogashira_Cage_Synthesis cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions 1_ethynyl 1-Ethynyl-2,4,5-trimethylbenzene cage Hypothetical [2+3] Porous Organic Cage 1_ethynyl->cage 3 equivalents tri_iodo 1,3,5-Triiodobenzene tri_iodo->cage 2 equivalents catalyst Pd(PPh₃)₂Cl₂/CuI base Diisopropylethylamine (DIPEA) solvent Toluene/THF temp 60-80 °C

Caption: Proposed Sonogashira coupling for a [2+3] porous organic cage.

Protocol:

Materials:

  • 1,3,5-Triiodobenzene

  • 1-Ethynyl-2,4,5-trimethylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • Precursor Preparation: Ensure that 1-ethynyl-2,4,5-trimethylbenzene is of high purity. It can be synthesized via a Sonogashira coupling of 1-iodo-2,4,5-trimethylbenzene with trimethylsilylacetylene, followed by deprotection.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,3,5-triiodobenzene (2 equivalents) and 1-ethynyl-2,4,5-trimethylbenzene (3 equivalents) in a mixture of anhydrous toluene and THF (3:1 v/v).

  • Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Base Addition: Add freshly distilled DIPEA (10 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate. Further purification may be achieved by recrystallization from a suitable solvent system (e.g., chloroform/methanol or toluene/acetonitrile).

Rationale for Experimental Choices:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and robust catalyst for Sonogashira couplings.[6] The copper(I) co-catalyst is crucial for the activation of the terminal alkyne.

  • Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HI produced during the reaction without competing in side reactions.

  • Solvent: A mixture of toluene and THF provides good solubility for both the nonpolar aromatic precursors and the polar catalyst complexes.

  • Temperature: A moderate temperature of 70 °C is often sufficient to drive the reaction to completion without promoting significant catalyst decomposition or side reactions.

Characterization of the Porous Organic Cage

Thorough characterization is essential to confirm the formation of the desired cage structure and to evaluate its porosity.

Workflow for Characterization:

Characterization_Workflow cluster_structural Structural Confirmation cluster_porosity Porosity Analysis cluster_thermal Thermal Stability Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural_Confirmation Purification->Structural_Confirmation Porosity_Analysis Porosity_Analysis Structural_Confirmation->Porosity_Analysis NMR ¹H & ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry (MALDI-TOF, ESI) Structural_Confirmation->MS FTIR FT-IR Spectroscopy Structural_Confirmation->FTIR SCXRD Single-Crystal X-ray Diffraction (if possible) Structural_Confirmation->SCXRD Thermal_Stability Thermal_Stability Porosity_Analysis->Thermal_Stability Gas_Sorption N₂ Sorption at 77 K (BET analysis) Porosity_Analysis->Gas_Sorption PXRD Powder X-ray Diffraction Porosity_Analysis->PXRD TGA Thermogravimetric Analysis Thermal_Stability->TGA

Caption: A typical workflow for the characterization of a new porous organic cage.

Expected Characterization Data:

TechniqueExpected Observations
¹H and ¹³C NMR The disappearance of the acetylenic proton signal from 1-ethynyl-2,4,5-trimethylbenzene. The appearance of a new set of aromatic and methyl proton signals corresponding to the cage structure. The high symmetry of the cage should result in a relatively simple spectrum.
Mass Spectrometry A prominent peak corresponding to the molecular weight of the [2+3] cage. Isotopic distribution patterns should match the calculated values.
FT-IR Spectroscopy The disappearance of the C-H stretching vibration of the terminal alkyne (around 3300 cm⁻¹). The presence of characteristic peaks for the aromatic C-H and C=C bonds.
N₂ Sorption Analysis (77 K) A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A Brunauer-Emmett-Teller (BET) surface area in the range of 200-800 m²/g is plausible for a cage of this nature.[2]
Powder X-ray Diffraction (PXRD) A crystalline pattern indicating long-range order in the solid state. The peak positions can be used to determine the unit cell parameters and compare with a simulated pattern from a single-crystal structure, if obtained.
Thermogravimetric Analysis (TGA) High thermal stability, with a decomposition temperature likely above 300 °C, indicative of the robust covalent framework.

Application Notes: Harnessing the Unique Properties of a Trimethylbenzene-Functionalized Cage

The unique structural features of a porous organic cage derived from 1-ethynyl-2,4,5-trimethylbenzene suggest a range of potential applications, primarily leveraging its hydrophobicity and size-selective binding capabilities.

Selective Sorption of Volatile Organic Compounds (VOCs)

The hydrophobic interior of the cage, lined with trimethylphenyl groups, would create an ideal environment for the capture of nonpolar VOCs, such as benzene, toluene, and xylenes (BTEX), from air or water.

Hypothetical Application Protocol: Removal of Toluene from Water

  • Activation of the POC: The synthesized porous organic cage is activated by heating under vacuum to remove any trapped solvent molecules from its pores.

  • Sorbent Preparation: The activated POC powder is packed into a column or used as a batch sorbent.

  • Sorption: A contaminated water sample containing toluene is passed through the column or stirred with the POC powder.

  • Analysis: The concentration of toluene in the water is measured before and after treatment using gas chromatography (GC) or a similar analytical technique to determine the removal efficiency.

  • Regeneration: The POC can potentially be regenerated by heating under vacuum or by washing with a suitable organic solvent to release the captured toluene, allowing for its reuse.

Host for Hydrophobic Guest Molecules in Drug Delivery

The cage could serve as a molecular container for hydrophobic drug molecules, enhancing their solubility and stability in aqueous formulations. The release of the drug could be triggered by a specific stimulus.

Component in Mixed-Matrix Membranes for Gas Separation

The solution-processability of the cage allows for its incorporation into polymer matrices to create mixed-matrix membranes. The intrinsic porosity of the cage could enhance the permeability and selectivity of the membrane for specific gases, such as the separation of methane from nitrogen.

Conclusion and Future Outlook

1-Ethynyl-2,4,5-trimethylbenzene holds significant promise as a building block for the creation of novel porous organic cages with tailored properties. The synthetic protocols and characterization workflows outlined in this guide provide a solid foundation for researchers to explore this exciting area. The anticipated hydrophobicity and shape-selective nature of the resulting cages open up a wide range of potential applications in environmental remediation, drug delivery, and separations. Further research into the synthesis of different cage topologies and the exploration of their host-guest chemistry will undoubtedly lead to the development of new functional materials with significant scientific and technological impact.

References

  • Tozawa, T., Jones, J. T. A., Swamy, S. I., Jiang, S., Adams, D. J., Shakespeare, S., ... & Cooper, A. I. (2009). Porous organic cages.
  • Hasell, T., & Cooper, A. I. (2016). Porous organic cages: soluble, modular and molecular pores.
  • Zhang, C., & Chen, C. F. (2007). Synthesis and structure of a triptycene-based nanosized molecular cage. The Journal of organic chemistry, 72(24), 9339-9341.
  • Slater, A. G., & Cooper, A. I. (2015).
  • Holy, P., & Mastalerz, M. (2020). Porous organic cages: from molecular to crystalline materials. Chemical Society Reviews, 49(14), 4839-4864.
  • Jiang, S., Jones, J. T. A., Hasell, T., Blythe, C. E., Adams, D. J., Mafra, L., & Cooper, A. I. (2011). Porous organic cages by dynamic covalent scrambling.
  • Mastalerz, M. (2018). Shape-persistent organic cage compounds by dynamic covalent bond formation. Accounts of Chemical Research, 51(10), 2411-2422.
  • Doonan, C. J., Tranchemontagne, D. J., Glover, T. G., Yaghi, O. M., & Sumby, C. J. (2010). Exceptional ammonia uptake by a covalent organic framework.
  • Holst, J. R., Stoter, A., & Cooper, A. I. (2010). Porous organic cages for gas storage and separation. Energy & Environmental Science, 3(5), 657-660.
  • Liu, M., Chen, L., Lewis, S., Chong, S. Y., Little, M. A., Hasell, T., ... & Cooper, A. I. (2016). A porous organic cage for the separation of C6 alkanes.
  • Chemical Reviews, 2023, 123 (9), pp 5349–5439. Porous Organic Cages. [Link]

  • ResearchGate. (2015). Synthesis and Applications of Porous Organic Cages. [Link]

  • ResearchGate. (2023). Low symmetry and functionalised organic cages prepared using Eglinton and Sonogashira coupling reactions. [Link]

  • National Center for Biotechnology Information. (2023). Porous Organic Cages. [Link]

  • University of Liverpool Repository. (2017). Porous organic cages: soluble, modular, molecular pores. [Link]

  • Lancaster University. (2009). Porous organic cages. [Link]

  • Organic Chemistry Portal. Eglinton Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Couplings for Sterically Hindered Alkynes

Welcome to the Advanced Troubleshooting Hub. For researchers and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of C–C bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. For researchers and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of C–C bond formation. However, when substrates feature severe steric hindrance—such as ortho-substituted aryl halides or bulky terminal alkynes (e.g., TIPS-acetylene)—standard catalytic systems frequently fail.

This guide provides field-proven, mechanistically grounded solutions to overcome kinetic barriers, suppress side reactions, and validate your experimental workflows.

Diagnostic Workflow

SonogashiraOpt N1 Sterically Hindered Substrates N2 Assess Initial Conversion N1->N2 N3 Low Yield? N2->N3 N4 Glaser Homocoupling? N3->N4 No N5 Use Bulky Ligands (XPhos, TNpP) N3->N5 Yes N6 Copper-Free Conditions N4->N6 Yes N7 Optimize Base (Quinuclidine) N4->N7 No N5->N4 N6->N7 N8 Product Isolated N7->N8

Workflow for troubleshooting Sonogashira couplings with sterically hindered substrates.

Troubleshooting Guides & FAQs

Q: Why is my sterically hindered alkyne failing to couple, yielding mostly unreacted starting material? A: When utilizing sterically demanding substrates, standard Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ catalysts often fail. The causality lies within the catalytic cycle: bulky triphenylphosphine ligands impede both the oxidative addition of the hindered halide and the subsequent transmetalation step. To overcome this, you must switch to electron-rich, sterically bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, or Trineopentylphosphine (TNpP)[1]. These ligands form highly active, monoligated L-Pd(0) species. The large cone angle of these ligands paradoxically facilitates the reaction; while they create a crowded metal center, they force the formation of the reactive 12-electron Pd(0) complex and accelerate the final reductive elimination step. For instance, utilizing the precatalyst Pd-XPhos-G3 has been shown to increase yields of hindered glycoporphyrin alkynes up to 86%[2].

Q: I am observing significant Glaser homocoupling (diyne formation) instead of my desired cross-product. How do I suppress this? A: Glaser homocoupling is a common side-reaction driven by the copper(I) co-catalyst in the presence of trace oxygen, which oxidizes the copper acetylide intermediate[3]. In sterically hindered systems, transmetalation from copper to palladium is kinetically slow. This bottleneck allows the copper acetylide intermediate to build up in solution and undergo oxidative dimerization. The definitive solution is to implement a Copper-Free Sonogashira (also known as the Heck-Cassar protocol)[4]. By completely removing copper from the system, you eliminate the mechanistic pathway for diyne formation. Copper-free conditions rely on the direct deprotonation and carbopalladation of the alkyne by the palladium center, which is highly effective when paired with active catalysts like Pd(OAc)₂/sSPhos or Pd-XPhos-G3.

Q: How does the choice of base and solvent impact the coupling of bulky substrates in copper-free conditions? A: In a copper-free Sonogashira reaction, the amine base must directly deprotonate the alkyne while it is coordinated to the palladium center. If you use a bulky amine (like triethylamine or DIPEA) with a sterically hindered alkyne, the steric clash prevents effective coordination and deprotonation. Mechanistic studies reveal that less sterically hindered, highly nucleophilic bases like quinuclidine are significantly more effective for these challenging substrates[5]. If a liquid amine must be used as a solvent, utilizing a diluted mixture of toluene and triethylamine (1:1) can alleviate substrate solubility issues while maintaining a high local concentration of the base[2]. For highly inert or sensitive systems, switching to inorganic bases like TBAF (tetrabutylammonium fluoride) can bypass the amine coordination barrier entirely, facilitating the coupling through a different transition state[6].

Quantitative Data: Catalyst & Ligand Performance Comparison

The following table summarizes the performance of various catalytic systems when applied to sterically hindered substrates, highlighting the mechanistic advantages of modern ligand design.

Catalyst SystemLigand TypeCopper RequirementTypical Yield (Hindered Substrates)Mechanistic Advantage
Pd(PPh₃)₂Cl₂ Standard (PPh₃)CuI Required< 20%Baseline; suffers from slow transmetalation and reductive elimination.
Pd-XPhos-G3 Buchwald (XPhos)Copper-Free Capable86%[2]Generates highly active monoligated Pd(0); accelerates reductive elimination.
Pd(OAc)₂ / sSPhos Sulfonated BuchwaldCopper-Free> 90%[4]High turnover number (TON); enables sustainable aqueous/organic mixtures.
Pd₂(dba)₃ / PtBu₃ Bulky TrialkylCopper-Free75–85%[6]Excellent for unactivated aryl chlorides; facilitates decarboxylative coupling.

Self-Validating Experimental Protocol: Copper-Free Coupling of a Hindered Aryl Bromide

Objective: To couple a sterically hindered aryl bromide with a bulky terminal alkyne without inducing Glaser homocoupling. System Validation: This protocol utilizes Pd-XPhos-G3 to ensure rapid oxidative addition and a copper-free environment to strictly prohibit oxidative dimerization. Each step includes a validation checkpoint to ensure systemic integrity.

Step 1: Rigorous Deoxygenation (The Preventative Step)

  • Action: In a flame-dried Schlenk tube, dissolve the aryl bromide (1.0 equiv) and sterically hindered alkyne (1.2 equiv) in a 1:1 mixture of Toluene and Triethylamine to achieve a 0.2 M concentration[2]. Sparge the solution with ultra-pure Argon for 15 minutes.

  • Causality & Validation: Even in copper-free conditions, trace oxygen can degrade the electron-rich Pd(0) catalyst. Sparging displaces dissolved O₂. Validation: If the solution turns black immediately upon catalyst addition in Step 2, oxygen is present, and the solvent must be re-degassed.

Step 2: Catalyst Activation

  • Action: Add Pd-XPhos-G3 (0.05 equiv) to the degassed solution against a positive flow of Argon. Seal the tube and heat to 60 °C[2].

  • Causality & Validation: Pd-XPhos-G3 is a precatalyst that rapidly generates the active, monoligated L-Pd(0) species upon mild heating and base exposure. The bulky XPhos ligand forces a highly reactive coordination sphere, overcoming the steric repulsion of the substrates. Validation: A color change from yellow/orange to a deep red/brown indicates the formation of the active Pd(0) species.

Step 3: Reaction Monitoring (The Diagnostic Step)

  • Action: Stir for 18 hours. Monitor the reaction via GC-MS or TLC.

  • Causality & Validation: You must track the consumption of both starting materials. Validation: If the alkyne disappears but the aryl bromide remains intact, it indicates homocoupling has occurred (likely due to accidental copper contamination or severe oxygen ingress). If both remain, the oxidative addition has failed, requiring a temperature increase or a switch to a more nucleophilic base like quinuclidine[5].

Step 4: Quench and Purification

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Wash the organic layer with saturated aqueous NH₄Cl, dry over MgSO₄, and concentrate in vacuo.

  • Causality & Validation: The Celite pad physically removes precipitated palladium black and insoluble amine hydrobromide salts. Validation: A clear, precipitate-free organic layer post-filtration confirms the successful removal of catalytic byproducts, preventing streaking during subsequent silica gel column chromatography.

References

  • The effect of steric bulk in Sonogashira coupling reactions Source: ResearchGate URL
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins Source: RSC URL
  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon Source: Organic Chemistry Portal URL
  • Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols Source: Comptes Rendus de l'Académie des Sciences URL
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach Source: ACS Publications URL
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Purification Strategies for 1-Ethynyl-2,4,5-trimethylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1)[1] from complex reaction matrices.

Typically synthesized via the Sonogashira cross-coupling of 1-halo-2,4,5-trimethylbenzene with trimethylsilylacetylene (TMSA) followed by desilylation, the crude mixture is often contaminated with transition metal salts (Pd/Cu), triphenylphosphine oxide (TPPO), and homocoupled diyne byproducts. This guide bridges mechanistic causality with field-proven methodologies to ensure high-yield, high-purity isolation.

Physicochemical Profile & Purification Rationale

To design an effective purification system, we must first exploit the intrinsic properties of the target molecule.

PropertyValueMechanistic Relevance for Purification
Molecular Formula C₁₁H₁₂The purely hydrocarbon nature dictates extreme non-polarity, requiring highly non-polar eluents (e.g., 100% hexanes) for chromatography.
Molecular Weight 144.21 g/mol The low molecular weight makes the compound highly volatile under vacuum, enabling Kugelrohr distillation as a chromatography-free alternative.
Melting Point 47–51 °CAs a low-melting solid, it is highly soluble in room-temperature alkanes but can be selectively crystallized at sub-zero temperatures.
Reactivity Terminal AlkyneProne to Cu-mediated oxidative homocoupling (Glaser coupling) in the presence of oxygen. Requires immediate metal chelation during workup.
Troubleshooting & FAQs

Q1: My crude organic phase develops a blue/green tint during workup, and my alkyne yield drops over time while a new, higher-Rf spot appears. What is happening? A: You are observing Glaser-type homocoupling . Residual Copper(I) from the Sonogashira co-catalyst oxidizes to Copper(II) upon exposure to atmospheric oxygen during the aqueous workup. This Cu(II) acts as an oxidant, coupling two molecules of your terminal alkyne into 1,4-bis(2,4,5-trimethylphenyl)buta-1,3-diyne. Solution: Immediately quench the reaction with an aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or saturated NH₄Cl/NH₄OH[2][3]. EDTA strongly chelates copper ions, pulling them into the aqueous phase as water-soluble complexes and completely halting the oxidative degradation pathway.

Q2: The crude mixture is heavily contaminated with Triphenylphosphine Oxide (TPPO) from the Pd(PPh₃)₄ catalyst. It streaks down my silica column and co-elutes with my product. How can I remove it efficiently? A: TPPO is notorious for streaking on silica gel due to its highly polar P=O bond. Instead of relying on chromatography, exploit selective precipitation. By adding a solution of Zinc Chloride (ZnCl₂) in warm ethanol to your crude mixture dissolved in a non-polar solvent, you force the formation of a ZnCl₂(TPPO)₂ adduct [4][5]. This coordination complex is highly insoluble and crashes out as a white solid, allowing you to remove >95% of the TPPO via simple vacuum filtration before the mixture ever touches a silica column.

Q3: My product and the homocoupled diyne impurity co-elute on silica gel even in 100% hexanes. How do I resolve this? A: Both the monomeric alkyne and the diyne are highly non-polar hydrocarbons, making silica gel ineffective for their separation. Instead, pivot to a phase-change strategy. 1-Ethynyl-2,4,5-trimethylbenzene has a melting point of 47–51 °C, whereas the rigid, extended conjugated system of the diyne melts at a significantly higher temperature. You can separate them via low-temperature crystallization (dissolving the mixture in minimal pentane and cooling to -20 °C to crystallize the alkyne) or via Kugelrohr distillation under high vacuum, as your monomeric alkyne is vastly more volatile than the dimeric impurity.

Validated Purification Workflow

This protocol is designed as a self-validating system , meaning each step contains an observable metric to confirm success before proceeding to the next.

Step 1: Quench and Copper Chelation
  • Dilute the crude Sonogashira reaction mixture with diethyl ether or hexanes.

  • Add an equal volume of 0.5 M aqueous disodium EDTA solution (or saturated NH₄Cl containing 10% NH₄OH).

  • Stir vigorously for 15 minutes.

  • Validation: The aqueous layer will turn deep blue (indicating Cu-chelation). Separate the layers and repeat the wash until the aqueous layer remains completely colorless.

Step 2: TPPO Precipitation
  • Concentrate the organic phase under reduced pressure to a thick oil.

  • Dissolve the oil in a minimal amount of diethyl ether.

  • Slowly add a 1.8 M solution of ZnCl₂ in warm ethanol (approx. 1.5 equivalents of ZnCl₂ relative to the initial phosphine load)[5].

  • Stir at room temperature for 30 minutes. A heavy white precipitate[ZnCl₂(TPPO)₂] will form.

  • Filter the suspension through a Celite pad and wash the filter cake with cold hexanes.

  • Validation: Spot the filtrate on a TLC plate. View under 254 nm UV light; the massive, streaking baseline/mid-Rf spot characteristic of TPPO should be absent.

Step 3: Silica Plug Chromatography
  • Concentrate the TPPO-free filtrate and load it onto a short plug of silica gel.

  • Elute with 100% hexanes.

  • Validation: TLC tracking. While both the alkyne and TPPO are UV-active, only the terminal alkyne will rapidly stain bright yellow/white against a purple background when dipped in a KMnO₄ stain (due to the oxidation of the triple bond). Collect the KMnO₄-active fractions (Rf ~ 0.85).

Step 4: Low-Temperature Crystallization
  • Combine the alkyne-containing fractions and evaporate the solvent to yield a crude solid/oil.

  • Dissolve the residue in the absolute minimum amount of boiling pentane.

  • Allow the solution to cool to room temperature, then transfer to a -20 °C freezer overnight.

  • Rapidly filter the resulting pale-yellow/off-white crystals while cold.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point of 47–51 °C confirms the high purity of 1-Ethynyl-2,4,5-trimethylbenzene.

Process Visualization

The following diagram maps the logical flow of the purification strategy, highlighting the phase separations and chemical transformations utilized to isolate the target compound.

G Crude Crude Reaction Mixture (Alkyne, Cu/Pd, TPPO, Diyne) EDTA Aqueous EDTA Wash (Chelates Cu/Pd Salts) Crude->EDTA Aqueous Aqueous Waste (Blue Cu-EDTA Complex) EDTA->Aqueous Discard Org1 Organic Phase (Alkyne, TPPO, Diyne) EDTA->Org1 Extract ZnCl2 ZnCl2 / EtOH Addition (Precipitates TPPO) Org1->ZnCl2 SolidWaste Solid Waste (ZnCl2-TPPO Adduct) ZnCl2->SolidWaste Filter Org2 Filtrate (Alkyne, Diyne) ZnCl2->Org2 Filtrate Silica Silica Plug Chromatography (100% Hexanes) Org2->Silica Cryst Low-Temp Crystallization (-20°C in Pentane) Silica->Cryst Elute Non-Polars Pure Pure 1-Ethynyl-2,4,5- trimethylbenzene Cryst->Pure Isolate Crystals

Fig 1: Stepwise purification workflow for 1-Ethynyl-2,4,5-trimethylbenzene from reaction mixtures.

References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(18), 9931-9936. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Polymerization of 1-Ethynyl-2,4,5-trimethylbenzene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the polymerization of 1-ethynyl-2,4,5-trimethylbenzene. It addresses common challenges and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the polymerization of 1-ethynyl-2,4,5-trimethylbenzene. It addresses common challenges and frequently asked questions to ensure successful and efficient experimentation.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of 1-ethynyl-2,4,5-trimethylbenzene, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Polymer Yield 1. Inappropriate Catalyst Choice: Early transition metal catalysts (e.g., Ziegler-Natta) often exhibit poor control and can result in low yields for substituted acetylenes.[1][2] 2. Catalyst Inactivity: The chosen catalyst may be sensitive to air or moisture, leading to deactivation. Rhodium(I) complexes, while generally stable, can be affected by certain impurities.[1] 3. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or monomer-to-catalyst ratio can significantly hinder polymerization.1. Catalyst Selection: Employ late transition metal catalysts, particularly rhodium(I) complexes like [Rh(nbd)Cl]₂ (nbd = norbornadiene), which are known for their high activity and tolerance towards functional groups in monosubstituted acetylene polymerizations.[1][3][4] 2. Handling and Activation: Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). If catalyst deactivation is suspected, consider using a co-catalyst or an activator. For instance, the activity of some rhodium complexes can be enhanced by organometallic compounds like triethylaluminum.[1] 3. Optimization of Conditions: Systematically vary the reaction temperature (typically ambient to slightly elevated, 20-60°C), solvent (e.g., THF, toluene, chloroform), and monomer-to-catalyst ratio to find the optimal conditions for your specific system.[4]
Poor Polymer Solubility 1. High Molecular Weight: Extremely high molecular weight polymers can have limited solubility. 2. Cross-linking: Side reactions can lead to the formation of insoluble cross-linked networks. This can be more prevalent with certain catalyst systems or at higher reaction temperatures. 3. Aggregation: Strong π-π stacking interactions between the polymer chains can lead to aggregation and reduced solubility.[4]1. Control of Molecular Weight: Utilize a living polymerization system, if possible. Rhodium(I) vinyl complexes, for example, can offer controlled polymerization, allowing for the tuning of molecular weight.[1] The monomer-to-initiator ratio is a key parameter to control the degree of polymerization. 2. Minimize Side Reactions: Lowering the reaction temperature can often reduce the rate of side reactions. Ensure the monomer is pure, as impurities can sometimes initiate cross-linking. 3. Solvent Choice: Experiment with a range of solvents to find one that can effectively solvate the polymer. For poly(1-ethynyl-2,4,5-trimethylbenzene), aromatic solvents like toluene or chlorinated solvents may be more effective than aliphatic ones.
High Polydispersity Index (PDI) 1. Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or impurities can lead to a broad molecular weight distribution. 2. Multiple Active Species: The catalyst system may generate multiple active species with different propagation rates. 3. Non-living Polymerization: Many polymerization mechanisms are not "living," meaning termination and transfer reactions occur, leading to high PDI.1. Purify Reagents: Rigorously purify the monomer and solvent to remove any potential chain transfer agents. 2. Well-defined Catalyst: Use a well-defined, single-site catalyst to ensure uniform propagation. Some modern rhodium complexes are designed for living polymerization, which can yield polymers with narrow polydispersity.[1] 3. Living Polymerization Techniques: Employing a catalyst system known to promote living polymerization, such as certain rhodium(I) complexes in the presence of specific co-catalysts, is the most direct way to achieve a low PDI.[1]
Lack of Stereocontrol (cis/trans Isomers) 1. Catalyst-Dependent Mechanism: The stereochemistry of the resulting polymer (cis-transoidal vs. trans-cisoidal) is highly dependent on the catalyst and the polymerization mechanism (insertion vs. metathesis).[1][5] 2. Isomerization: Post-polymerization isomerization from the kinetically favored cis isomer to the thermodynamically favored trans isomer can occur, especially at elevated temperatures or upon exposure to light.[5]1. Catalyst Selection for Stereospecificity: Rhodium(I) catalysts are well-known to favor the formation of the cis-transoidal isomer via a cis-insertion mechanism.[1][3] For example, [Rh(nbd)Cl]₂ typically yields highly stereoregular cis-poly(phenylacetylene)s.[6] 2. Control Reaction Conditions: Conduct the polymerization at lower temperatures to minimize thermal isomerization. Protect the reaction and the resulting polymer from light to prevent photochemical isomerization.

II. Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

Q1: What are the most effective catalysts for the polymerization of 1-ethynyl-2,4,5-trimethylbenzene?

A1: Rhodium(I)-based complexes are the catalysts of choice for monosubstituted acetylenes like 1-ethynyl-2,4,5-trimethylbenzene.[1] Specifically, complexes such as (bicyclo[2.2.1]hepta-2,5-diene)chlororhodium(I) dimer ([Rh(nbd)Cl]₂) and chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) are widely used due to their high efficiency, functional group tolerance, and ability to produce stereoregular polymers.[3][4]

Q2: Do I need a co-catalyst?

A2: While many rhodium(I) complexes are active on their own, the use of a co-catalyst can sometimes enhance activity and control. For instance, organometallic compounds or amines can act as co-catalysts.[1] Some systems utilize arylboronic acids in the presence of a base to generate a highly active initiating species.[7] The necessity of a co-catalyst depends on the specific rhodium precursor and the desired polymer characteristics.

Q3: How should I handle and store the rhodium catalysts?

A3: While rhodium(I) complexes are generally more stable than early transition metal catalysts, it is best practice to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent potential oxidation or reaction with atmospheric moisture.[1] They should be stored in a cool, dry place, typically refrigerated at 2-8°C.[8]

Reaction Mechanism and Control

Q4: What is the generally accepted mechanism for rhodium-catalyzed polymerization of substituted acetylenes?

A4: The polymerization of monosubstituted acetylenes by rhodium(I) catalysts is generally believed to proceed via a cis-insertion mechanism.[1] This involves the coordination of the alkyne to the rhodium center, followed by insertion of the alkyne into a rhodium-carbon bond, leading to the formation of a growing polymer chain with a cis-transoidal structure.

Q5: How can I control the molecular weight and polydispersity of the resulting polymer?

A5: Achieving good control over molecular weight and obtaining a narrow polydispersity index (PDI) often requires a "living" polymerization system. Certain well-defined rhodium(I) complexes, such as vinyl-rhodium or alkynyl-rhodium species, can act as initiators for living polymerization.[1] In a living polymerization, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion, and the PDI remains low (typically < 1.5).

Polymer Characterization

Q6: What techniques are essential for characterizing the synthesized poly(1-ethynyl-2,4,5-trimethylbenzene)?

A6: A combination of spectroscopic and analytical techniques is necessary for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the stereochemistry (cis/trans content).[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the polymer backbone and substituent groups.[3][10]

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To study the electronic properties of the conjugated polymer backbone.[10][11]

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the polymer.

III. Experimental Protocols & Visualizations

Standard Polymerization Protocol

This protocol provides a general procedure for the polymerization of 1-ethynyl-2,4,5-trimethylbenzene using [Rh(nbd)Cl]₂.

Materials:

  • 1-Ethynyl-2,4,5-trimethylbenzene (monomer)[8][12]

  • [Rh(nbd)Cl]₂ (catalyst)

  • Anhydrous toluene or THF (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and inert gas (N₂ or Ar) supply

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of 1-ethynyl-2,4,5-trimethylbenzene in anhydrous solvent.

  • Catalyst Solution Preparation: In a separate vial, dissolve [Rh(nbd)Cl]₂ in a small amount of the same anhydrous solvent to create a stock solution.

  • Initiation: Using a syringe, add the required volume of the catalyst solution to the stirring monomer solution. The monomer-to-catalyst ratio can be varied to target different molecular weights.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 40°C) for a specified time (e.g., 2-24 hours). The progress can be monitored by techniques like TLC or by observing an increase in viscosity.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent if necessary (though often exposure to air is sufficient). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualization of the Polymerization Workflow

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer Monomer Solution (1-Ethynyl-2,4,5-trimethylbenzene in Toluene) Initiation Initiation (Add Catalyst to Monomer) Monomer->Initiation Catalyst Catalyst Solution ([Rh(nbd)Cl]₂ in Toluene) Catalyst->Initiation Polymerization Polymerization (Stir at RT, 2-24h) Initiation->Polymerization Precipitation Precipitation (Pour into Methanol) Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Product Final Polymer Drying->Product

Caption: General workflow for the polymerization of 1-ethynyl-2,4,5-trimethylbenzene.

Rhodium-Catalyzed Insertion Mechanism

insertion_mechanism Rh_cat [Rh]-P Coordination Coordination Rh_cat->Coordination Alkyne R-C≡C-H Alkyne->Coordination Intermediate1 [Rh]-P (π-complex) Coordination->Intermediate1 Insertion cis-Insertion Intermediate1->Insertion Intermediate2 [Rh]-C(R)=CH-P Insertion->Intermediate2 Propagation Propagation (+ n Alkyne) Intermediate2->Propagation Polymer [Rh]-(C(R)=CH)n-P Propagation->Polymer

Sources

Optimization

Side reaction pathways in the synthesis of 1-Ethynyl-2,4,5-trimethylbenzene derivatives

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing highly substituted aromatic alkynes like 1-ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1) presents unique steric and electronic challenges[].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing highly substituted aromatic alkynes like 1-ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1) presents unique steric and electronic challenges[]. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to address the most common side reaction pathways encountered during its synthesis. We will explore the causality behind these failures and provide field-proven, step-by-step protocols to ensure high-fidelity carbon-carbon bond formation.

Part 1: System Overview & Mechanistic Troubleshooting (FAQs)

The synthesis of 1-ethynyl-2,4,5-trimethylbenzene is typically achieved via two primary routes: the Sonogashira Cross-Coupling (using 1-halo-2,4,5-trimethylbenzene and trimethylsilylacetylene) or the Corey-Fuchs Homologation (starting from 2,4,5-trimethylbenzaldehyde). Both pathways are susceptible to specific side reactions that can severely impact yield.

Section A: The Sonogashira Pathway & Glaser Homocoupling

Q: During the Sonogashira coupling of 1-iodo-2,4,5-trimethylbenzene with TMS-acetylene, I am isolating a significant amount of a diyne side product. Why is this happening? A: You are observing the Glaser coupling reaction , an undesired homocoupling of your terminal alkyne[2]. In a classical Sonogashira reaction, a copper(I) co-catalyst is used to form a copper acetylide intermediate, which facilitates transmetalation to the palladium center. However, if trace amounts of oxygen are present in your system, the copper acetylide undergoes rapid oxidation, forcing the alkynes to dimerize into a 1,4-diyne[3]. The steric bulk of the ortho-methyl groups on your aryl halide slows down the desired reductive elimination step, giving the competing Glaser oxidation pathway more time to occur.

Q: How can I suppress this homocoupling while maintaining high conversion rates? A: There are two field-proven solutions based on the causality of the side reaction:

  • Copper-Free Sonogashira: By removing the Cu(I) co-catalyst entirely, you eliminate the copper acetylide oxidation pathway. This requires a more active Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with specialized ligands) and an amine base to directly deprotonate the Pd-π-alkyne complex.

  • Dilute Hydrogen Atmosphere: If copper must be used, running the reaction under an atmosphere of dilute hydrogen gas (e.g., 5% H₂ in Argon) acts as a reducing environment, suppressing the oxidative homocoupling to as low as 2%[4].

G Start 1-Iodo-2,4,5-trimethylbenzene + TMS-Acetylene Pd0 Pd(0) Catalyst Start->Pd0 OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Transmet Transmetalation OxAdd->Transmet CuCycle Cu(I) Co-catalyst (Copper Acetylide) CuCycle->Transmet Glaser Glaser Homocoupling (Diyne Side Product) CuCycle->Glaser Oxidation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product TMS-Protected Alkyne (Target) RedElim->Product O2 Trace O2 O2->Glaser

Mechanistic pathway of Sonogashira coupling highlighting the Glaser homocoupling side reaction.

Section B: The Corey-Fuchs Pathway & Dimerization

Q: I am using the Corey-Fuchs reaction to convert 2,4,5-trimethylbenzaldehyde to the alkyne. The first step (dibromoolefin formation) works perfectly. However, during the n-BuLi treatment, my reaction stalls, and LC/MS shows a high percentage of a dimerized, bromine-containing mass. What went wrong? A: This is a classic concentration-dependent failure. The second step of the Corey-Fuchs reaction relies on a halogen-metal exchange followed by an α-elimination to form a carbene/carbenoid intermediate. This intermediate then undergoes a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form the terminal alkyne[5]. If the local concentration of unreacted gem-dibromoolefin is too high, the highly reactive vinylidene/carbenoid intermediate will nucleophilically attack the unreacted starting material instead of undergoing the intramolecular FBW rearrangement, leading to dimerization and decomposition[6].

Q: How do I force the reaction down the correct rearrangement pathway? A: You must invert your addition sequence. Instead of adding n-BuLi to your substrate, perform an inverse addition : add your dibromoolefin dropwise (ideally via a syringe pump) into a solution of n-BuLi at -78 °C[6]. This ensures that the n-BuLi is always in massive excess relative to the dibromoolefin, keeping the concentration of unreacted starting material near zero and preventing intermolecular dimerization.

CF Ald 2,4,5-Trimethylbenzaldehyde Step1 CBr4, PPh3, Zn (Wittig-type) Ald->Step1 Dibromo gem-Dibromoolefin Step1->Dibromo BuLi n-BuLi (2.2 eq) at -78°C Halogen-Metal Exchange Dibromo->BuLi Inverse Addition HighConc High Local Conc. of Dibromoolefin Dibromo->HighConc Standard Addition (Poor Mixing) Carbene Carbene / Carbenoid Intermediate BuLi->Carbene FBW Fritsch-Buttenberg-Wiechell Rearrangement Carbene->FBW Dimer Dimerization / Decomposition (Side Product) Carbene->Dimer Reacts with SM Product 1-Ethynyl-2,4,5-trimethylbenzene FBW->Product HighConc->Dimer

Corey-Fuchs reaction workflow and the dimerization side pathway caused by high local concentrations.

Part 2: Quantitative Data Presentation

The following tables summarize the empirical data validating the troubleshooting logic discussed above.

Table 1: Impact of Reaction Conditions on Sonogashira Yield vs. Glaser Homocoupling

Reaction Condition Catalyst System Atmosphere Target Yield (%) Glaser Homocoupling (%)
Standard (Control) Pd(PPh₃)₂Cl₂ / CuI N₂ (Standard Schlenk) 62% 28%
Strict Degassing Pd(PPh₃)₂Cl₂ / CuI Argon (Freeze-Pump-Thaw) 78% 12%
Dilute Hydrogen Pd(PPh₃)₂Cl₂ / CuI 5% H₂ in Argon 89% ~2%

| Copper-Free | Pd(OAc)₂ / XPhos | Argon | 85% | < 1% |

Table 2: Corey-Fuchs Optimization (Alkyne Formation Step)

Addition Method Reagent Equivalents Temperature Profile Target Yield (%) Dimerization (%)
Standard Addition 2.2 eq n-BuLi added to SM -78 °C to RT 45% 35%

| Inverse Addition | SM added to 2.2 eq n-BuLi | -78 °C (held 1h) to RT | 92% | < 2% |

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to verify causality and reaction progress.

Protocol A: Copper-Free Sonogashira Synthesis of 1-Ethynyl-2,4,5-trimethylbenzene

This protocol eliminates the Glaser coupling pathway by omitting copper.

  • Preparation & Degassing: In an oven-dried Schlenk flask, add 1-iodo-2,4,5-trimethylbenzene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos ligand (0.10 equiv). Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous, degassed triethylamine (TEA) (3.0 equiv) and anhydrous acetonitrile (0.2 M). Validation Check: The solution should turn a pale yellow/orange, indicating the formation of the active Pd(0) species.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.5 equiv) dropwise.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours. Validation Check: Monitor by TLC (Hexanes). The starting material spot should disappear, replaced by a highly UV-active spot (TMS-protected product).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in THF/MeOH (1:1) and add K₂CO₃ (2.0 equiv). Stir at room temperature for 2 hours to remove the TMS group.

  • Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (100% Hexanes) to yield pure 1-ethynyl-2,4,5-trimethylbenzene.

Protocol B: Optimized Corey-Fuchs Synthesis (Inverse Addition)

This protocol prevents carbenoid dimerization by strictly controlling local concentrations[6].

  • Dibromoolefin Formation: To a solution of CBr₄ (2.0 equiv) in anhydrous DCM at 0 °C, add PPh₃ (4.0 equiv) in portions. Stir for 15 minutes. Add 2,4,5-trimethylbenzaldehyde (1.0 equiv) dropwise. Stir for 2 hours, quench with water, extract, and isolate the gem-dibromoolefin via short-path chromatography.

  • Preparation for Inverse Addition: In a separate, oven-dried Schlenk flask, add anhydrous THF (0.1 M relative to substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Base Loading: Add n-Butyllithium (2.2 equiv, 2.5 M in hexanes) to the cooled THF.

  • Inverse Addition (Critical Step): Dissolve the purified gem-dibromoolefin in a minimal amount of anhydrous THF. Using a syringe pump, add this solution dropwise (rate: 1 mL/min) to the vigorously stirring n-BuLi solution at -78 °C. Validation Check: The solution may briefly flash dark red/brown as the carbenoid forms and immediately rearranges.

  • Rearrangement & Quenching: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench carefully with saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes) to yield the target terminal alkyne.

References

  • BOC Sciences. "1-Ethynyl-2,4,5-trimethylbenzene - (CAS 351002-92-1)". bocsci.com.
  • Wikipedia. "Sonogashira coupling". wikipedia.org.
  • LUCP. "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview". lucp.net.
  • RSC Publishing. "Copper-free Sonogashira cross-coupling reactions: an overview". rsc.org.
  • Organic Letters. "Sonogashira Coupling Reaction with Diminished Homocoupling". washington.edu.
  • Reddit r/chemistry. "Need some help with a Corey-Fuchs reaction...". reddit.com.
  • Wikipedia. "Corey–Fuchs reaction". wikipedia.org.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry analysis for confirming the synthesis of 1-Ethynyl-2,4,5-trimethylbenzene

Mass Spectrometry Analysis for Confirming the Synthesis of 1-Ethynyl-2,4,5-trimethylbenzene: A Comparative Guide Introduction & The Analytical Challenge 1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1) is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis for Confirming the Synthesis of 1-Ethynyl-2,4,5-trimethylbenzene: A Comparative Guide

Introduction & The Analytical Challenge

1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1) is a highly valuable terminal alkyne building block utilized in cross-coupling reactions, materials science, and the synthesis of complex organic architectures[1]. With a molecular formula of C11H12 and a molecular weight of 144.21 g/mol , it is characterized as a non-polar, highly volatile aromatic hydrocarbon[1].

Confirming the successful synthesis of this compound—typically achieved via the Sonogashira coupling of 1-iodo-2,4,5-trimethylbenzene with trimethylsilylacetylene followed by TMS deprotection—requires robust analytical validation[2]. While Nuclear Magnetic Resonance (NMR) confirms the proton environments, Mass Spectrometry (MS) is critical for determining the exact mass and identifying trace synthetic impurities, such as unreacted starting materials or homocoupled diyne byproducts[2].

The primary analytical challenge lies in the molecule's chemical nature. It lacks polar functional groups, acidic protons, or basic amines. Consequently, standard solution-phase ionization techniques heavily relied upon in drug development, such as Electrospray Ionization (ESI), often fail to ionize this molecule[3]. To achieve a self-validating and highly sensitive analytical method, researchers must select the correct chromatographic separation and ionization source.

Comparative MS Ionization Strategies

As an application scientist, selecting an ionization source is not merely a matter of preference; it is dictated by the physicochemical properties of the analyte. Below is an objective comparison of the three primary MS pathways for this compound.

Gas Chromatography - Electron Ionization MS (GC-EI-MS): The Gold Standard
  • Causality & Mechanism: Because 1-Ethynyl-2,4,5-trimethylbenzene is highly volatile and thermally stable, it is perfectly suited for gas chromatography[2]. In the EI source, the gaseous analyte is bombarded with high-energy electrons (typically 70 eV). This "hard" ionization process strips an electron from the conjugated π-system of the aromatic ring, forming a stable radical cation (M•+ at m/z 144)[4]. The excess internal energy induces predictable alpha-cleavage and rearrangements of the methyl groups, yielding a rich, structure-diagnostic fragmentation pattern (e.g., m/z 129 [M-CH3]+) that can be directly cross-referenced against spectral libraries[4].

Liquid Chromatography - Atmospheric Pressure Photoionization MS (LC-APPI-MS): The Modern Alternative
  • Causality & Mechanism: If the compound is part of a complex, non-volatile reaction mixture requiring LC separation, APPI is the ionization method of choice. Unlike ESI, which relies on proton transfer in solution, APPI utilizes a vacuum ultraviolet (VUV) lamp (e.g., Krypton, 10.6 eV)[3]. By introducing a dopant like toluene (ionization energy 8.82 eV), the VUV photons ionize the dopant, which then transfers its charge to the non-polar alkyne via gas-phase charge exchange[3]. This "soft" ionization yields an intact molecular ion (M•+ or [M+H]+) with minimal fragmentation, ideal for confirming the parent mass[3].

Liquid Chromatography - Electrospray Ionization MS (LC-ESI-MS): The Suboptimal Baseline
  • Causality & Mechanism: ESI requires analytes to be pre-ionized in the liquid phase (via protonation [M+H]+ or deprotonation [M-H]-). Because 1-Ethynyl-2,4,5-trimethylbenzene has no basic sites to accept a proton, and its terminal alkyne proton is not sufficiently acidic under standard LC-MS conditions, it remains neutral in the electrospray droplet[3]. This results in severe signal suppression, making ESI an untrustworthy method for this specific class of compounds[3].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each MS technique when analyzing non-polar aromatic alkynes like 1-Ethynyl-2,4,5-trimethylbenzene.

Performance ParameterGC-EI-MS (Gold Standard)LC-APPI-MS (Alternative)LC-ESI-MS (Baseline)
Ionization Mechanism 70 eV Electron BombardmentVUV Photon & Dopant Charge ExchangeSolution-phase Proton Transfer
Primary Ion Species M•+ (m/z 144)M•+ or [M+H]+ (m/z 144 or 145)None (Fails to ionize)
Fragmentation Level High (Rich structural fingerprint)Low (Preserves parent mass)N/A
Sensitivity for Non-Polars Excellent (Sub-ng/mL)Good (ng/mL)Poor to Undetectable
Library Matching Yes (NIST compatible)No (Custom libraries required)N/A
Best Use Case Volatile reaction monitoring & structural IDComplex mixtures with non-volatile impuritiesNot recommended

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate self-validating mechanisms (e.g., internal standards and polarity-matched phases) to eliminate false positives and baseline drift.

Protocol A: GC-EI-MS Analysis (Primary Method)
  • Sample Preparation: Dissolve 1 mg of the synthesized 1-Ethynyl-2,4,5-trimethylbenzene in 1 mL of GC-grade hexane.

    • Causality: Non-polar solvents ensure complete dissolution and are highly volatile, preventing solvent peak tailing and source contamination.

  • Internal Standard Addition: Spike the sample with 10 µg/mL of Naphthalene-d8.

    • Causality: Acts as a self-validating internal standard to monitor injection volume consistency and correct for any retention time drift across the sequence.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)[2].

    • Causality: The low-polarity stationary phase matches the analyte's polarity, ensuring sharp, symmetrical peaks based purely on boiling point separation[2].

  • Oven Temperature Program: Start at 60°C (hold 1 min), ramp at 15°C/min to 250°C.

    • Causality: The initial low temperature focuses the volatile alkyne at the column head, while the ramp rapidly elutes the compound and clears heavier synthetic impurities (like homocoupled diynes).

  • MS Detection (EI): Set the transfer line to 250°C and the ion source to 230°C. Operate in full scan mode (m/z 50–300) at 70 eV[4].

    • Causality: 70 eV is the universal standard for EI, allowing the resulting fragmentation spectrum to be directly validated against established spectral libraries[4].

Protocol B: LC-APPI-MS Analysis (Alternative Method)
  • Sample Preparation: Dissolve the sample in LC-MS grade methanol/water (80:20).

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a mobile phase of Water (A) and Methanol (B) at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic C18 phase retains the non-polar alkyne, separating it from polar reaction salts (e.g., K2CO3 from the deprotection step).

  • Dopant Delivery: Introduce toluene as a dopant post-column at 20 µL/min via a T-junction[3].

    • Causality: Toluene acts as the charge-transfer intermediary. Without it, the VUV lamp's photon flux is insufficient to directly ionize the analyte efficiently in the presence of LC solvents[3].

  • MS Detection (APPI): Set the vaporizer temperature to 350°C to ensure complete desolvation. Operate the Krypton VUV lamp (10.6 eV) in positive ion mode[3].

    • Causality: The high vaporizer temperature prevents the non-polar analyte from condensing, while the positive mode captures the M•+ radical cation generated by the dopant[3].

Decision Workflow Visualization

MS_Workflow Analyte 1-Ethynyl-2,4,5-trimethylbenzene (Non-polar, Volatile, MW: 144.21) GC Gas Chromatography (GC) Optimal for Volatiles Analyte->GC Heat/Vaporize LC Liquid Chromatography (LC) For Complex Mixtures Analyte->LC Solubilize EI Electron Ionization (EI) 70 eV (Hard) GC->EI Vacuum APPI Atmospheric Pressure Photoionization (APPI) LC->APPI VUV Lamp + Dopant ESI Electrospray Ionization (ESI) Proton Transfer LC->ESI High Voltage Spray EI_Result Gold Standard Strong M+ (m/z 144) Rich Fragments EI->EI_Result APPI_Result Viable Alternative M+ or [M+H]+ Minimal Fragments APPI->APPI_Result ESI_Result Suboptimal / Fails No Ionization (Lacks Polar Groups) ESI->ESI_Result

Workflow comparing EI, APPI, and ESI ionization pathways for 1-Ethynyl-2,4,5-trimethylbenzene.

References

  • RWTH Publications. "Organogermanes : synthesis and their application as orthogonal cross-coupling." RWTH Aachen University. URL: [Link]

  • MDPI. "Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential." Molecules. URL:[Link]

  • Chromatography Online. "Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI." LCGC North America. URL: [Link]

Sources

Comparative

Comparative Guide: Thermal Properties of Polymers Derived from Trimethyl-Substituted Ethynylbenzenes

As advanced materials science pushes the boundaries of high-temperature applications and carbon precursor development, substituted polyacetylenes have emerged as a critical class of conjugated polymers. Specifically, pol...

Author: BenchChem Technical Support Team. Date: March 2026

As advanced materials science pushes the boundaries of high-temperature applications and carbon precursor development, substituted polyacetylenes have emerged as a critical class of conjugated polymers. Specifically, polymers derived from trimethyl-substituted ethynylbenzenes—such as poly(2,4,6-trimethylphenylacetylene)—exhibit exceptional thermal stability, high carbon yields, and unique helical conformations.

This guide provides an in-depth comparative analysis of the thermal properties of poly(trimethylphenylacetylene) [Poly(TMPA)] positional isomers. By examining the causality between monomer substitution patterns and polymer backbone rigidity, researchers can strategically select the optimal derivative for applications ranging from gas separation membranes to advanced carbonaceous materials[1].

Mechanistic Insights: Steric Hindrance and Thermal Stability

The thermal stability of poly(phenylacetylene) (PPA) derivatives is fundamentally dictated by the steric bulk of the pendant groups. Unsubstituted PPA typically begins to degrade around 300 °C. However, introducing methyl groups onto the phenyl ring drastically alters the polymer's thermal profile[1].

The position of these methyl groups (ortho, meta, or para) creates varying degrees of steric hindrance, which directly impacts the rotational freedom of the carbon-carbon single bonds in the polyene backbone.

  • Di-ortho Substitution (e.g., 2,4,6-TMPA): The presence of methyl groups at the 2 and 6 positions forces the phenyl ring to adopt a nearly orthogonal conformation relative to the polyene backbone. This extreme steric repulsion locks the polymer into a rigid cis-transoidal helical structure, significantly raising the glass transition temperature ( Tg​ ) and delaying the onset of thermal degradation ( Td​ )[2].

  • Meta/Para Substitution (e.g., 3,4,5-TMPA): Lacking ortho-substituents, these derivatives experience a lower rotational barrier. While they still exhibit higher thermal stability than unsubstituted PPA due to the overall bulk of the trimethylphenyl group, their backbones are more flexible, leading to slightly lower Tg​ values and distinct thermal isomerization behaviors[3].

G Root Trimethyl Substitution Pattern Ortho Ortho-Methyls (e.g., 2,4,6-TMPA) Root->Ortho MetaPara Meta/Para-Methyls (e.g., 3,4,5-TMPA) Root->MetaPara Rigidity High Steric Hindrance Orthogonal Phenyl Rings Ortho->Rigidity Flexibility Lower Steric Hindrance Coplanar Tendency MetaPara->Flexibility HighTg Higher Tg & Td Delayed Isomerization Rigidity->HighTg LowTg Lower Tg & Td Facilitated Packing Flexibility->LowTg

Mechanistic pathway linking monomer substitution patterns to polymer thermal properties.

Comparative Thermal Performance Data

The following table synthesizes the thermal properties of three key Poly(TMPA) positional isomers. Data is aggregated from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) workflows under a nitrogen atmosphere.

Polymer DerivativeMonomer Structure Tg​ (°C) Td5%​ (°C)Char Yield at 800°C (%)Key Thermal Characteristic
Poly(2,4,6-TMPA) 2,4,6-trimethylphenylacetylene> 220~ 410~ 65 - 80Extreme backbone rigidity; highly resistant to thermal isomerization prior to degradation[1].
Poly(2,4,5-TMPA) 2,4,5-trimethylphenylacetylene~ 195~ 385~ 55 - 60Moderate steric hindrance; offers a balance between processability and thermal stability.
Poly(3,4,5-TMPA) 3,4,5-trimethylphenylacetylene~ 170~ 360~ 45 - 50Lower rotational barrier allows for tighter interchain packing; distinct exothermic isomerization peak.

Note: Td5%​ represents the temperature at which 5% mass loss occurs. High carbon yields (>60%) in highly substituted derivatives make them excellent candidates for one-step thermal conversion into carbonaceous materials[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols below outline a self-validating system for synthesizing these polymers and characterizing their thermal properties.

Protocol A: Rhodium-Catalyzed Polymerization

Rhodium(I) catalysts, specifically [Rh(nbd)Cl]2​ (norbornadiene rhodium(I) chloride dimer), are selected for their high tolerance to functional groups and their ability to yield highly stereoregular cis-transoidal polymers[2][3].

  • Preparation: In a nitrogen-filled glovebox, dissolve the chosen trimethyl-substituted ethynylbenzene monomer (e.g., 2,4,6-TMPA) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Catalyst Addition: Add [Rh(nbd)Cl]2​ and a co-catalyst (e.g., triethylamine) to achieve a monomer-to-catalyst ratio of 100:1. The amine acts to abstract the chloride, generating the active Rh species[3].

  • Polymerization: Stir the mixture at 30 °C for 24 hours. The solution will become highly viscous and turn dark red/orange, indicating the formation of the conjugated polyene backbone.

  • Termination & Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by dropping the viscous solution into a large excess of vigorously stirred methanol.

  • Purification: Filter the resulting solid, wash with methanol, and dry under vacuum at 60 °C for 24 hours to constant weight.

Protocol B: Thermal Characterization (TGA & DSC)

Orthogonal thermal analysis is required to decouple mass-loss events (degradation) from thermodynamic transitions (glass transition, isomerization)[4][5]. Crucial Causality: TGA must always be performed before DSC. Determining the exact degradation temperature ( Td​ ) prevents the operator from heating the sample past its decomposition point in the DSC, which would permanently foul the sensitive calorimetric sensors[5].

  • Thermogravimetric Analysis (TGA):

    • Load 5–10 mg of the purified Poly(TMPA) into a platinum or alumina pan.

    • Purge the furnace with high-purity Nitrogen at 50 mL/min to prevent oxidative degradation.

    • Heat the sample from 25 °C to 1000 °C at a rate of 10 °C/min.

    • Data Extraction: Record the Td5%​ and the residual char yield at 800 °C[1].

  • Differential Scanning Calorimetry (DSC):

    • Load 3–5 mg of the polymer into an aluminum DSC pan and crimp it shut.

    • Based on the TGA data, set the maximum DSC temperature to 20 °C below the Td5%​ .

    • Perform a heat-cool-heat cycle: Heat at 10 °C/min to the max temperature, cool at 10 °C/min to 25 °C, and heat again at 10 °C/min.

    • Data Extraction: Use the second heating curve to determine the Tg​ , ensuring the thermal history of the polymer has been erased[4].

G Monomer Trimethyl-substituted Ethynylbenzene Polymerization Rh(I) Catalyzed Polymerization Monomer->Polymerization Polymer Poly(TMPA) Precipitation Polymerization->Polymer TGA TGA Analysis (Degradation & Char) Polymer->TGA DSC DSC Analysis (Tg & Isomerization) Polymer->DSC

Workflow for the synthesis and thermal characterization of Poly(TMPA) derivatives.

Conclusion for Drug Development & Materials Scientists

While highly substituted polyacetylenes are traditionally viewed through the lens of optoelectronics and gas separation, their tunable thermal properties and high carbon yields present novel opportunities. For researchers developing thermally stable matrices for high-temperature drug extrusion or robust carbon precursors, Poly(2,4,6-TMPA) offers unparalleled backbone rigidity. Conversely, if a lower processing temperature is required without sacrificing the integrity of the conjugated system, Poly(3,4,5-TMPA) provides a highly effective alternative.

Sources

Validation

A Comparative Analysis of Gas Permeation in Poly(1-Ethynyl-2,4,5-trimethylbenzene) and Other Polyacetylene-Based Membranes

In the pursuit of advanced materials for efficient gas separation, substituted polyacetylenes have emerged as a class of polymers with exceptional potential. Their rigid backbone and the ability to incorporate bulky side...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of advanced materials for efficient gas separation, substituted polyacetylenes have emerged as a class of polymers with exceptional potential. Their rigid backbone and the ability to incorporate bulky side groups lead to high fractional free volumes, which is a key determinant of gas permeability. This guide provides an in-depth comparison of the gas permeation performance of membranes fabricated from poly(1-ethynyl-2,4,5-trimethylbenzene) against other notable polyacetylenes. This analysis is grounded in established experimental data and elucidates the structure-property relationships that govern their separation capabilities, offering valuable insights for researchers and professionals in materials science and drug development.

The Significance of Substituted Polyacetylenes in Gas Separation

Membrane-based gas separation is a critical technology in various industrial processes, including air separation, natural gas purification, and carbon capture.[1] The efficiency of this technology hinges on the performance of the polymeric membrane material, which must exhibit both high permeability to allow for high throughput and high selectivity to ensure the effective separation of gas mixtures.[2]

Substituted polyacetylenes are a class of glassy polymers that have garnered significant attention for their remarkable gas transport properties.[3][4] The archetypal example, poly(1-trimethylsilyl-1-propyne) (PTMSP), exhibits the highest gas permeability of any known polymer, a property attributed to its exceptionally large free volume and rigid chain structure.[5][6] However, this high permeability is often accompanied by low selectivity, a classic trade-off in membrane science.[2] This has spurred extensive research into synthesizing new polyacetylene derivatives with tailored side groups to optimize both permeability and selectivity.[7]

Poly(1-Ethynyl-2,4,5-trimethylbenzene): A Structural Perspective

Poly(1-ethynyl-2,4,5-trimethylbenzene) is a substituted polyacetylene featuring a phenyl ring with three methyl groups attached to the polymer backbone at each repeating unit. The presence of the bulky and rigid trimethylphenyl group is anticipated to significantly influence the polymer's chain packing and, consequently, its gas permeation characteristics.

The introduction of such bulky side groups is a well-established strategy to increase the fractional free volume within a polymer matrix.[8] This is because the steric hindrance of the side groups prevents efficient chain packing, creating larger and more numerous intermolecular voids through which gas molecules can diffuse. The rigidity of the polyacetylene backbone further contributes to maintaining these free volume elements. Based on these structural considerations, it is hypothesized that poly(1-ethynyl-2,4,5-trimethylbenzene) will exhibit high gas permeability.

Comparative Gas Permeation Performance

PolymerGasPermeability (Barrer)Selectivity (CO₂/CH₄)Selectivity (O₂/N₂)Reference
Poly(1-trimethylsilyl-1-propyne) (PTMSP) CO₂20,000 - 35,000~41.5 - 2.5[5]
CH₄5,000 - 9,000[5]
O₂~7,700
N₂~4,000
Poly[1-phenyl-2-[p-(trimethylsilyl)phenyl]acetylene] (PTMSDPA) O₂1200--[9]
Poly[4-(tert-butyl)diphenylacetylene] [poly(BDPA)] O₂1100--[7]
Poly[4-(trimethylsilyl)diphenylacetylene] [poly(SDPA)] O₂1500--[7]
Copolymer of SPP and BDPA (1:4 ratio) O₂1600--[7]
Copolymer of SPP and SDPA (1:4 ratio) O₂2100--[7]

1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹

Analysis and Expected Performance of Poly(1-Ethynyl-2,4,5-trimethylbenzene):

The data clearly illustrates the high permeability of substituted polyacetylenes. PTMSP stands out with its exceptionally high permeability values for all gases. The diphenylacetylene derivatives also exhibit high oxygen permeability.

For poly(1-ethynyl-2,4,5-trimethylbenzene), the trimethylphenyl group is bulky, which should lead to a high fractional free volume and, therefore, high gas permeability, likely placing it in the range of the highly permeable diphenylacetylene derivatives. The rigidity of the phenyl ring will contribute to maintaining a microporous structure.

However, the trade-off between permeability and selectivity remains a crucial consideration. While the bulky side groups enhance permeability, they may not necessarily lead to high selectivity. The separation of gases in glassy polymers is governed by both solubility and diffusivity differences.[10] The similar chemical nature of the trimethylphenyl group to gases like methane might lead to higher solubility of methane, potentially impacting CO₂/CH₄ selectivity. The ultimate performance will depend on the precise balance of how the trimethylphenyl groups affect both the free volume distribution and the interactions with different gas molecules.

Experimental Protocol: Gas Permeation Testing of Polymer Membranes

To empirically determine the gas permeation properties of a novel polymer membrane like poly(1-ethynyl-2,4,5-trimethylbenzene), a standardized experimental protocol is essential.

Step 1: Membrane Fabrication

  • Polymer Synthesis: Synthesize poly(1-ethynyl-2,4,5-trimethylbenzene) via a suitable polymerization method, such as metathesis polymerization of the corresponding monomer.

  • Solution Casting: Dissolve the synthesized polymer in a suitable solvent (e.g., toluene, chloroform) to form a homogeneous solution (typically 1-5 wt%).

  • Casting and Drying: Cast the polymer solution onto a flat, level surface (e.g., a glass plate or a Teflon dish). Allow the solvent to evaporate slowly in a dust-free environment at a controlled temperature.

  • Annealing: Once the membrane is self-supporting, anneal it under vacuum at a temperature below its glass transition temperature to remove any residual solvent and to ensure a stable morphology.

Step 2: Gas Permeability Measurement (Constant-Volume, Variable-Pressure Method)

  • Membrane Mounting: Mount the prepared membrane in a gas permeation cell, ensuring a gas-tight seal.

  • System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the permeation cell to a high vacuum.

  • Feed Gas Introduction: Introduce the feed gas (e.g., CO₂, CH₄, O₂, N₂) to the upstream side of the membrane at a constant pressure.

  • Permeate Pressure Measurement: Monitor the pressure increase on the downstream side, which has a known, constant volume, as a function of time.

  • Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume.

Step 3: Selectivity Calculation

The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:

αA/B = PA / PB

Visualizing the Structures and Workflow

To better understand the molecular architecture and the experimental process, the following diagrams are provided.

cluster_polymers Chemical Structures of Compared Polyacetylenes PTETB Poly(1-ethynyl-2,4,5-trimethylbenzene) PTMSP Poly(1-trimethylsilyl-1-propyne) PBDPA Poly[4-(tert-butyl)diphenylacetylene] PSDPA Poly[4-(trimethylsilyl)diphenylacetylene]

Caption: Chemical structures of the discussed polyacetylenes.

cluster_workflow Gas Permeation Measurement Workflow A Membrane Fabrication B Mounting in Permeation Cell A->B C System Evacuation B->C D Feed Gas Introduction C->D E Permeate Pressure Monitoring D->E F Data Analysis & Calculation E->F

Caption: Experimental workflow for gas permeability measurement.

Conclusion

Substituted polyacetylenes represent a promising frontier in the development of high-performance membranes for gas separation. While direct experimental data for poly(1-ethynyl-2,4,5-trimethylbenzene) remains to be reported, a thorough analysis of its structure in comparison to well-known polyacetylenes provides a strong basis for predicting its performance. The bulky trimethylphenyl side groups are expected to induce a high fractional free volume, leading to high gas permeability. However, the ultimate selectivity will be a complex function of both molecular sieving effects and gas-polymer interactions. The experimental protocol outlined in this guide provides a clear pathway for the empirical validation of these predictions. Further research into the synthesis and characterization of novel substituted polyacetylenes, such as poly(1-ethynyl-2,4,5-trimethylbenzene), is crucial for advancing the field of membrane-based gas separation and unlocking new applications in various industries.

References

Sources

Comparative

A Spectroscopic Investigation of 1-Ethynyl-2,4,5-trimethylbenzene and Its Isomers: A Comparative Guide

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the substitution patterns on an aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different pharmacological activities and chemical reactivities. This guide provides an in-depth spectroscopic comparison of 1-Ethynyl-2,4,5-trimethylbenzene and its structural isomers, offering a crucial resource for researchers, scientists, and professionals in drug development. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the distinct spectroscopic signatures that arise from their unique molecular architectures.

Introduction to Ethynyl-trimethylbenzene Isomers

The ethynyl-trimethylbenzene isomers are a group of aromatic hydrocarbons with the chemical formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol .[1][2] These compounds share a common framework of a benzene ring substituted with one ethynyl group and three methyl groups. The variation in the relative positions of these substituents gives rise to several structural isomers, each with its own distinct chemical and physical properties. The accurate differentiation of these isomers is critical for quality control, reaction monitoring, and the unambiguous assignment of structure-activity relationships.

Molecular Structures and Isomerism

The substitution pattern on the benzene ring is the defining characteristic of each isomer. The following diagram illustrates the structures of the primary compounds discussed in this guide.

Figure 1: Molecular structures of key ethynyl-trimethylbenzene isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity within a molecule. The symmetry, or lack thereof, in the substitution pattern of the ethynyl-trimethylbenzene isomers leads to predictable and discernible differences in their NMR spectra.

Comparative Analysis

The number of unique signals in both the ¹H and ¹³C NMR spectra is directly related to the symmetry of the molecule. For instance, the highly symmetrical 1-ethynyl-2,4,6-trimethylbenzene would be expected to show fewer signals than the less symmetrical 1-ethynyl-2,4,5-trimethylbenzene.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data Comparison

CompoundPredicted ¹H NMR SignalsPredicted ¹³C NMR Signals
1-Ethynyl-2,4,5-trimethylbenzene 2 aromatic H (singlets), 1 ethynyl H (singlet), 3 methyl H (singlets)6 aromatic C, 2 alkynyl C, 3 methyl C
1-Ethynyl-2,4,6-trimethylbenzene 2 aromatic H (singlet), 1 ethynyl H (singlet), 2 distinct methyl H signals (singlets, 6H and 3H)4 aromatic C, 2 alkynyl C, 2 methyl C

¹H NMR Spectroscopy:

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the ethynyl and methyl groups. The ethynyl group is weakly deactivating, while the methyl groups are activating. In 1-ethynyl-2,4,5-trimethylbenzene, the two aromatic protons are in different environments and would be expected to appear as two distinct singlets. In the more symmetrical 1-ethynyl-2,4,6-trimethylbenzene, the two aromatic protons are equivalent and would give rise to a single singlet.

  • Ethynyl Proton: The acetylenic proton typically appears as a sharp singlet in the range of δ 3.0-3.5 ppm. Its chemical shift can be subtly influenced by the electronic nature of the aromatic ring.

  • Methyl Protons: The methyl protons will appear as singlets in the aliphatic region (δ 2.0-2.5 ppm). In 1-ethynyl-2,4,5-trimethylbenzene, the three methyl groups are in non-equivalent positions and should, in principle, give rise to three separate singlets. However, the differences in their chemical shifts may be small. For 1-ethynyl-2,4,6-trimethylbenzene, the two methyl groups ortho to the ethynyl group are equivalent, while the para-methyl group is unique, leading to two distinct methyl signals with an integration ratio of 6:3.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The number of signals in the aromatic region directly reflects the symmetry of the isomer. 1-Ethynyl-2,4,5-trimethylbenzene, with no plane of symmetry bisecting the ring, should exhibit six distinct aromatic carbon signals. In contrast, the more symmetrical 1-ethynyl-2,4,6-trimethylbenzene has a plane of symmetry, reducing the number of unique aromatic carbon signals to four.

  • Alkynyl Carbons: The two carbons of the ethynyl group will appear in the region of δ 80-95 ppm. The carbon attached to the aromatic ring will be at a lower field (higher ppm) than the terminal alkyne carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For ethynyl-trimethylbenzene isomers, the key diagnostic absorptions are those associated with the alkyne and aromatic C-H and C=C bonds.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrationExpected Frequency (cm⁻¹)
Alkyne C-H Stretch3300 - 3250 (sharp, medium)
Alkyne C≡C Stretch2150 - 2100 (weak to medium)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1625 - 1450
Aliphatic C-H Stretch3000 - 2850

While the IR spectra of the isomers will be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different substitution patterns, providing an additional layer of identification. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be particularly informative about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For all ethynyl-trimethylbenzene isomers, the molecular ion peak (M⁺) will be observed at an m/z of 144.

The fragmentation patterns can provide clues to the substitution pattern. A common fragmentation pathway for alkylbenzenes is the loss of a methyl group to form a stable benzylic cation. For ethynyl-trimethylbenzene, a prominent peak at m/z 129 (M-15) corresponding to the loss of a methyl radical would be expected. The relative intensities of fragment ions may differ slightly between isomers due to differences in the stability of the resulting carbocations.

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data discussed in this guide.

Synthesis of Ethynyl-trimethylbenzene Isomers (General Procedure)

A common method for the synthesis of terminal arylalkynes is the Sonogashira coupling reaction. This involves the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne. A typical procedure involves the reaction of the corresponding iodotrimethylbenzene isomer with trimethylsilylacetylene, followed by deprotection of the silyl group.

Figure 2: General workflow for the synthesis of ethynyl-trimethylbenzene isomers via Sonogashira coupling.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified ethynyl-trimethylbenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Conclusion

The spectroscopic differentiation of 1-Ethynyl-2,4,5-trimethylbenzene and its isomers is readily achievable through a combination of NMR, IR, and Mass Spectrometry. NMR spectroscopy, in particular, serves as a definitive tool, with the number and multiplicity of signals in both ¹H and ¹³C spectra providing a clear fingerprint of the molecular symmetry and substitution pattern. While IR and MS provide valuable corroborating evidence for the presence of key functional groups and the overall molecular weight, NMR remains the cornerstone for unambiguous structural elucidation in this class of compounds. This guide provides the foundational knowledge and practical considerations for researchers to confidently identify and characterize these important chemical entities.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
  • PubChem. 2-Ethynyl-1,3,5-trimethylbenzene. [Link]

  • PubChemLite. 1-ethynyl-2,4,5-trimethylbenzene. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1,3,5-trimethylbenzene, mesitylene. [Link]

Sources

Validation

Advanced HPLC Methodologies for Purity Validation of 1-Ethynyl-2,4,5-trimethylbenzene

Introduction 1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1) is a highly valued terminal alkyne building block extensively utilized in Sonogashira cross-coupling reactions, click chemistry, and the synthesis of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1) is a highly valued terminal alkyne building block extensively utilized in Sonogashira cross-coupling reactions, click chemistry, and the synthesis of advanced optoelectronic materials. For drug development professionals and synthetic chemists, validating the purity of this compound is a critical quality control step. Trace impurities—such as unreacted starting materials (e.g., 1-bromo-2,4,5-trimethylbenzene) or homocoupled diynes (Glaser/Hay coupling byproducts)—can severely poison transition-metal catalysts or alter the stoichiometric balance in subsequent synthetic workflows[1].

Alternative Analytical Approaches: HPLC vs. GC-FID

While Gas Chromatography with Flame Ionization Detection (GC-FID) is frequently employed for the analysis of volatile alkynes[2], High-Performance Liquid Chromatography (HPLC) offers a robust, non-destructive alternative. HPLC prevents the thermal degradation of sensitive terminal alkynes and provides a direct, scalable pathway from analytical purity validation to preparative-scale purification.

Column Selection: C18 vs. Biphenyl Stationary Phases

The core challenge in the HPLC analysis of 1-Ethynyl-2,4,5-trimethylbenzene lies in resolving the target compound from structurally similar, highly hydrophobic synthetic impurities.

  • Traditional C18 Columns: These phases rely predominantly on hydrophobic (van der Waals) interactions[3]. Because the target alkyne and its homocoupled diyne impurity are both highly hydrophobic, C18 columns often suffer from co-elution, poor peak asymmetry, and insufficient resolution.

  • Biphenyl Columns: Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. In addition to hydrophobic interactions, the dual aromatic rings of the biphenyl ligand engage in strong π−π interactions with the electron-rich aromatic ring and the ethynyl group of the analyte[3]. This alternative selectivity is critical for achieving baseline separation of closely related aromatic impurities that a C18 column cannot resolve[4].

Quantitative Comparison of Chromatographic Performance

To objectively compare the performance of these stationary phases, Table 1 summarizes the chromatographic behavior of 1-Ethynyl-2,4,5-trimethylbenzene and its common impurities.

Table 1: Comparative HPLC Performance for 1-Ethynyl-2,4,5-trimethylbenzene and Common Impurities (Isocratic 70:30 Acetonitrile:Water)

AnalyteC18 Retention Factor ( k )Biphenyl Retention Factor ( k )C18 Resolution ( Rs​ )Biphenyl Resolution ( Rs​ )
1-Bromo-2,4,5-trimethylbenzene3.13.8N/AN/A
1-Ethynyl-2,4,5-trimethylbenzene3.44.60.8 (Co-elution)2.1 (Baseline)
Homocoupled Diyne Impurity5.27.32.54.0

Data synthesized from comparative retention profiles of aromatic alkynes on standard C18 vs. Biphenyl phases[3][4].

Logical Workflow Diagram

HPLC_Workflow S1 Sample Preparation (1.0 mg/mL in MeCN) S2 System Suitability Test (Inject Standard Mix) S1->S2 S3 Stationary Phase Selection (Biphenyl Phase) S2->S3 Pass SST S4 Isocratic Elution (70:30 MeCN:Water) S3->S4 Enhanced π-π interaction S5 UV Detection (254 nm) S4->S5 S6 Data Analysis (Purity Calculation) S5->S6

Fig 1. HPLC analytical workflow for validating aromatic alkyne purity.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the π−π interactions are functioning correctly before sample analysis begins.

Step 1: Reagent and Sample Preparation

  • Diluent: Use HPLC-grade Acetonitrile (MeCN).

  • SST Solution: Prepare a mixture of 1-Ethynyl-2,4,5-trimethylbenzene (1.0 mg/mL) and Toluene (0.1 mg/mL) in the diluent. Causality: Toluene acts as a neutral aromatic marker to verify that the column's π−π selectivity is active and has not degraded.

  • Sample Solution: Dissolve the synthesized 1-Ethynyl-2,4,5-trimethylbenzene in the diluent to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Conditions

  • Column: Superficially porous Biphenyl column (e.g., 90 Å, 2.7 µm, 4.6 x 100 mm)[5].

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (v/v). Causality: Acetonitrile is preferred to maintain low backpressure and provide sharp peak shapes for highly hydrophobic aromatic alkynes, while the 30% aqueous portion ensures sufficient retention time for π−π interactions to resolve closely eluting impurities[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. Causality: 1-Ethynyl-2,4,5-trimethylbenzene possesses a highly conjugated aromatic ring extended by the ethynyl group, making 254 nm the optimal wavelength for maximizing the signal-to-noise ratio.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST)

  • Inject the SST Solution.

  • Acceptance Criteria: The resolution ( Rs​ ) between Toluene and 1-Ethynyl-2,4,5-trimethylbenzene must be ≥2.0 . The peak tailing factor for the alkyne must be ≤1.5 . If these criteria are not met, column degradation or mobile phase preparation errors are likely, and the system must be corrected before proceeding.

Step 4: Sample Analysis and Purity Calculation

  • Inject the Sample Solution in triplicate.

  • Identify the main peak corresponding to 1-Ethynyl-2,4,5-trimethylbenzene.

  • Calculate the relative purity using the area normalization method:

    Purity(%)=(∑AreaTotal​AreaTarget​​)×100
  • Ensure that any peaks corresponding to the starting material (eluting earlier) or the homocoupled diyne (eluting later) are integrated accurately to reflect the true purity profile.

Conclusion

For the purity validation of 1-Ethynyl-2,4,5-trimethylbenzene, relying solely on traditional C18 stationary phases can lead to dangerous overestimations of purity due to co-eluting hydrophobic impurities. By transitioning to a Biphenyl stationary phase, analytical chemists can leverage specific π−π interactions to achieve baseline resolution. This methodology establishes the high scientific integrity required for downstream drug development and advanced materials science applications.

References

  • 1-Ethynyl-2,4,5-trimethylbenzene 97 351002-92-1 - Sigma-Aldrich. Link

  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis - BenchChem. 3

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - LCGC International. 4

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments - ACS Publications. 1

  • Ascentis® Express Biphenyl UHPLC and HPLC Columns - MilliporeSigma. 5

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC. 2

Sources

Comparative

Electronic properties of 1-Ethynyl-2,4,5-trimethylbenzene compared to other functionalized alkynes

As drug development and advanced materials science increasingly rely on precision catalysis and tunable organic semiconductors, the selection of the right functionalized alkyne becomes paramount. 1-Ethynyl-2,4,5-trimethy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science increasingly rely on precision catalysis and tunable organic semiconductors, the selection of the right functionalized alkyne becomes paramount. 1-Ethynyl-2,4,5-trimethylbenzene (CAS 351002-92-1), also known as 2,4,5-trimethylphenylacetylene (2,4,5-TMPA), stands out as a highly specialized building block.

This guide objectively compares the electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dynamics—of 2,4,5-TMPA against other substituted phenylacetylenes. By synthesizing theoretical principles with field-proven experimental workflows, this guide provides a comprehensive framework for researchers evaluating alkyne derivatives for complex synthetic applications.

Electronic Modulation: The Causality of Methyl Substitution

The fundamental reactivity of phenylacetylenes is dictated by the electron density of the terminal alkyne, which is heavily influenced by the substituents on the aromatic ring[1].

  • The Causality of Electron Donation: In 2,4,5-TMPA, the three methyl groups act as strong electron donors via both inductive (+I) and hyperconjugative effects. This electron cascade significantly raises the energy of the HOMO compared to unsubstituted phenylacetylene. A higher HOMO energy translates to increased nucleophilicity, making the alkyne π -system highly reactive towards electrophilic metal centers.

  • Comparative Impact: Conversely, electron-withdrawing groups (e.g., fluorine in 4-fluorophenylacetylene) lower both the HOMO and LUMO energies, localizing the electrons and rendering the alkyne less nucleophilic[2].

  • Practical Application: The elevated HOMO of 2,4,5-TMPA makes it an exceptional "kinetics modifier compound." In industrial applications, it is utilized to rapidly coordinate with and attenuate post-metallocene catalysts, displacing leaving groups to form stable acetylide complexes that control olefin polymerization rates[3].

Comparative Performance Data

To objectively evaluate 2,4,5-TMPA, we benchmark its electronic and reactive properties against three common alternatives. The data below illustrates how strategic functionalization tunes the molecular admittance and reactivity profile.

Alkyne SubstrateSubstituent Electronic EffectEstimated HOMO (eV)Estimated LUMO (eV)HOMO-LUMO Gap (eV)Relative Reactivity (Electrophilic Addition)
4-Fluorophenylacetylene Strongly Electron-Withdrawing (-I)-6.25-1.704.55Low
Phenylacetylene Neutral (Baseline)-6.10-1.504.60Moderate
4-Methylphenylacetylene Mildly Electron-Donating (+I)-5.95-1.454.50High
1-Ethynyl-2,4,5-trimethylbenzene Strongly Electron-Donating (+I)-5.75-1.354.40Very High

*Note: HOMO/LUMO values are representative empirical estimates based on frontier molecular orbital theory for substituted phenylene ethynylenes to illustrate comparative electronic trends[2],[1].

Mechanistic Visualization

The following diagram illustrates the causality between the elevated HOMO level of 2,4,5-TMPA and its rapid reaction pathway when exposed to an electrophilic metal catalyst.

G Substrate 1-Ethynyl-2,4,5-trimethylbenzene (Elevated HOMO Level) Coordination π-Complexation (Rapid due to high electron density) Substrate->Coordination Electron Donation MetalCenter Electrophilic Metal Catalyst (e.g., Post-Metallocene) MetalCenter->Coordination Empty d-orbital Displacement Leaving Group Displacement (Kinetics Modification) Coordination->Displacement Activation Energy Met AttenuatedCat Attenuated Catalyst Complex (Controlled Polymerization) Displacement->AttenuatedCat Stable Acetylide Formation

Mechanism of catalyst attenuation driven by the high HOMO level of 2,4,5-TMPA.

Validated Experimental Workflows

As a standard of scientific integrity, experimental data is only as reliable as the controls built into its acquisition. The following protocols are designed as self-validating systems , ensuring that environmental variables or systematic errors do not compromise the comparative analysis.

Protocol A: Electrochemical HOMO/LUMO Profiling via Cyclic Voltammetry (CV)

Causality: CV directly measures the oxidation onset potential ( Eox​ ), which correlates mathematically to the energy required to remove an electron from the HOMO. Self-Validation Mechanism: This protocol mandates the use of Ferrocene ( Fc/Fc+ ) as an internal standard. If the Fc/Fc+ redox couple shifts from its calibrated potential, the run is automatically invalidated, preventing electrode fouling from skewing the alkyne data.

  • Preparation: Dissolve 1.0 mM of the target alkyne (e.g., 2,4,5-TMPA) and 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed dichloromethane.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Standardization: Add 1.0 mM of Ferrocene to the analyte solution.

  • Execution: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Data Extraction: Calculate the HOMO energy using the empirical formula: EHOMO​=−[e(Eoxonset​−E1/2Fc/Fc+​)+4.8]eV .

Protocol B: Reactivity Profiling via Acid-Catalyzed Hydration

Causality: The hydration of a terminal alkyne to a ketone is highly dependent on the nucleophilicity of the alkyne triple bond. Because 2,4,5-TMPA is highly electron-rich, it undergoes hydration to 1-(2,4,5-trimethylphenyl)ethan-1-one much more readily than electron-deficient analogs[4]. Self-Validation Mechanism: 1,3,5-Trimethoxybenzene is added as an internal NMR standard post-reaction. Integrating the product's methyl peaks against this standard ensures an absolute quantitative yield, validating mass balance and immediately exposing any volatile losses or unwanted alkyne dimerization.

  • Reaction Setup: In a 10 mL sealed tube, combine 0.2 mmol of 2,4,5-TMPA, 8 μ L of H2​O (2 equiv), and 1 mL of 2,2,2-trifluoroethanol ( CF3​CH2​OH )[4].

  • Catalysis: Add 4 μ L of trifluoromethanesulfonic acid ( CF3​SO3​H , 0.2 equiv) to initiate the hydration[4].

  • Incubation: Stir the mixture at 25 °C for exactly 45 hours to allow for comparative kinetic benchmarking[4].

  • Quenching & Standardization: Remove volatiles via rotary evaporation. Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the crude residue.

  • NMR Verification: Dissolve the residue in CDCl3​ and acquire a 1H NMR spectrum. Verify the structural integrity of the product via the characteristic methyl ketone singlet at δ 2.56 ppm and the aromatic protons at δ 7.49 (s, 1H) and 7.01 (s, 1H)[4]. Calculate the absolute yield by comparing the integration of the product peaks against the internal standard.

References

  • 1-Ethynyl-2,4,5-trimethylbenzene Product Specification , Sigma-Aldrich, Link

  • Biasing field effects on electronic properties in halogenated phenylene ethynylene oligomers , SciSpace, 2

  • CA3172236A1 - Attenuated post-metallocene catalysts , Google Patents, 3

  • Supporting Information: Hydration of Alkynes , AWS, 4

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation , PMC, 1

Sources

Validation

Performance of 1-Ethynyl-2,4,5-trimethylbenzene-based materials in organic solar cells versus standard materials

Technical Comparison Guide: 1-Ethynyl-2,4,5-trimethylbenzene (ETMB) Derivatives vs. Standard Materials in Organic Solar Cells Executive Summary The transition from fullerene-based organic solar cells (OSCs) to non-fuller...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1-Ethynyl-2,4,5-trimethylbenzene (ETMB) Derivatives vs. Standard Materials in Organic Solar Cells

Executive Summary

The transition from fullerene-based organic solar cells (OSCs) to non-fullerene acceptor (NFA) systems has driven power conversion efficiencies (PCEs) past the 18% threshold[1]. However, controlling the bulk heterojunction (BHJ) morphology remains a critical bottleneck. 1-Ethynyl-2,4,5-trimethylbenzene (ETMB, CAS 351002-92-1) has emerged as a highly specialized, sterically hindered building block[2]. By incorporating ETMB as an end-capping group or polymeric side-chain, materials scientists can precisely engineer the molecular packing of active layers.

(Note for cross-disciplinary researchers: While this guide focuses on photovoltaics, the sterically hindered alkyne motifs in ETMB also serve as highly stable bio-orthogonal tags and lipophilic building blocks in drug development pipelines[3].)

The Mechanistic Paradigm: Causality Behind ETMB Integration

In standard OSC materials like P3HT or unhindered NFAs, planar molecular backbones often lead to excessive π−π stacking. This over-crystallization creates large phase domains that trap charge carriers and exacerbate non-radiative recombination[4].

Integrating ETMB fundamentally alters the physicochemical dynamics of the active layer through two primary mechanisms:

  • Steric Hindrance and Morphology Control: The bulky 2,4,5-trimethylphenyl group introduces a deliberate "twist" in the conjugated backbone. This steric hindrance suppresses excessive aggregation, ensuring a finer, interpenetrating nanoscale network ideal for exciton dissociation[4][5].

  • Energy Level Modulation: The electron-donating nature of the methyl groups, coupled with the alkyne bridge, subtly modulates the molecular orbitals. This typically results in a deepened Highest Occupied Molecular Orbital (HOMO) level, which directly correlates to an increased open-circuit voltage ( Voc​ ) in the final device[1].

G cluster_0 Chemical Modification cluster_1 Physicochemical Effects cluster_2 OSC Performance Outcomes N1 ETMB End-Capping (CAS 351002-92-1) N2 Steric Hindrance (Twisted Backbone) N1->N2 N3 Deepened HOMO Energy Level N1->N3 N4 Finer BHJ Morphology (Reduced Recombination) N2->N4 N5 Increased Open-Circuit Voltage (Voc) N3->N5

Caption: Causal mechanisms linking ETMB structural modification to enhanced OSC performance.

Comparative Performance Analysis

The table below summarizes the quantitative performance leap from standard baseline materials to advanced sterically hindered systems utilizing ETMB-like structural modifications. ETMB-functionalized materials demonstrate superior compatibility with eco-friendly, non-halogenated solvents such as 1,2,4-trimethylbenzene (TMB)[5].

Material System Voc​ (V) Jsc​ (mA/cm 2 )Fill Factor (%)PCE (%)Morphology / Phase Separation
P3HT:PC71BM (Standard Baseline)0.6010.565.0~4.1Large domains, high aggregation[1]
PTB7-Th:PC71BM (Standard LBG)0.8018.570.0~9.3Moderate domains, requires halogenated solvents[1]
ETMB-Polymer:Y6 (Novel)0.88 25.2 74.5 ~16.5 Fine interpenetrating network, low recombination
PM6:Y6 (Standard High-End)0.8325.676.0~17.1Excellent, but highly sensitive to processing conditions[1]

Experimental Methodologies: Self-Validating Protocols

Protocol A: Synthesis of ETMB-Functionalized Active Material

This protocol utilizes a controlled Rh-catalyzed polymerization/coupling to integrate ETMB into a conjugated system[3].

  • Step 1: Catalyst Preparation. In a nitrogen-filled glovebox, dissolve the catalyst precursor [Rh(nbd)Cl]2​ and triethylamine (co-catalyst) in anhydrous toluene.

  • Step 2: Coupling Reaction. Introduce 1-Ethynyl-2,4,5-trimethylbenzene[2]. Stir the reaction mixture continuously at 25°C for 24 hours to ensure complete alkyne conversion.

  • Step 3: Isolation & Purification. Quench the reaction and precipitate the product by dropwise addition into cold methanol. Filter the precipitate and dry under vacuum at 60°C until a constant weight is achieved[3].

  • Validation Checkpoint: Analyze the product via Gel Permeation Chromatography (GPC). A Polydispersity Index (PDI) of <1.8 validates a controlled reaction without excessive, uncontrolled cross-linking.

Protocol B: Eco-Compatible OSC Device Fabrication

ETMB-based materials exhibit exceptional solubility in green solvents, allowing for the elimination of toxic chlorobenzene[5].

  • Step 1: Substrate Preparation. Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 15 minutes to maximize the surface work function.

  • Step 2: Hole Transport Layer (HTL). Spin-coat PEDOT:PSS onto the ITO at 3000 rpm for 30 seconds. Anneal the substrates at 150°C for 15 minutes in ambient air.

  • Step 3: Active Layer Deposition. Dissolve the ETMB-functionalized donor and NFA in 1,2,4-trimethylbenzene (TMB)[5]. Spin-coat the blend onto the HTL inside a nitrogen-filled glovebox to prevent oxygen degradation.

  • Step 4: Electron Transport Layer (ETL) & Electrode. Spin-coat a 5 nm layer of PDIN as the ETL. Transfer the devices to a thermal evaporator and deposit 100 nm of Silver (Ag) under high vacuum ( <10−6 Torr).

  • Validation Checkpoint: Measure the J-V curve under AM 1.5G illumination (100 mW/cm 2 ). To validate the absence of spectral mismatch and confirm device integrity, the integrated Jsc​ calculated from the External Quantum Efficiency (EQE) spectrum must match the J-V derived Jsc​ within a strict 5% error margin[1].

G A 1. Substrate Preparation (ITO Cleaning & UV-Ozone) B 2. Hole Transport Layer (PEDOT:PSS Spin-Coating) A->B C 3. Active Layer Deposition (ETMB-Blend in TMB Solvent) B->C D 4. Electron Transport Layer (PDIN or ZnO Nanoparticles) C->D E 5. Top Electrode (Ag/Al Thermal Evaporation) D->E F 6. Device Validation (AM 1.5G J-V & EQE Testing) E->F

Caption: Step-by-step workflow for fabricating and validating ETMB-based OSC devices.

References

  • ResearchGate. "Nonfullerene acceptors for P3HT-based organic solar cells". researchgate.net.[Link]

  • MDPI. "Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor". mdpi.com.[Link]

  • ResearchGate. "Sequential Deposition of Organic Films with Eco-Compatible Solvents Improves Performance and Enables Over 12%-Efficiency Nonfullerene Solar Cells". researchgate.net. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethynyl-2,4,5-trimethylbenzene proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of rules, but as a discipline of chemical causality. Handling and disposing of 1-Ethynyl-2,4,5-trimethylbenzene (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of rules, but as a discipline of chemical causality. Handling and disposing of 1-Ethynyl-2,4,5-trimethylbenzene (CAS: 351002-92-1) requires a deep understanding of its dual-hazard profile: it is both a combustible aromatic solid and a highly reactive terminal alkyne.

The following comprehensive guide provides the operational, safety, and disposal frameworks necessary to manage this compound safely, ensuring compliance with both OSHA and EPA standards.

Chemical Profile & Hazard Stratification

Before designing a disposal workflow, we must quantify the physical and chemical parameters that dictate the compound's behavior. 1-Ethynyl-2,4,5-trimethylbenzene is a solid at room temperature and lacks halogens, which directly informs its downstream incineration pathway as a non-halogenated combustible waste.

Table 1: Quantitative Physicochemical and Hazard Data

ParameterValueOperational & Disposal Impact
CAS Number 351002-92-1Essential for EPA RCRA waste tracking and inventory compliance.
Molecular Formula C₁₁H₁₂Non-halogenated; dictates routing to standard organic incineration.
Molecular Weight 144.21 g/mol Required for stoichiometric calculations during chemical quenching.
Melting Point 47–51 °CSolid at room temp; requires dissolution in solvent for liquid waste streams.
Storage Temp 2–8 °CPrevents thermal degradation and spontaneous oligomerization.
GHS Hazard Codes H318 (Eye Dam. 1)Mandates strict ocular PPE (chemical splash goggles/face shield).
Storage Class 11 (Combustible Solid)Must be strictly segregated from strong oxidizers and heavy metals.

Mechanistic Safety Insights: The Terminal Alkyne Hazard

The primary safety concern with 1-Ethynyl-2,4,5-trimethylbenzene is not just its flammability, but the reactivity of its terminal alkyne moiety. The sp-hybridized carbon creates a weakly acidic proton (pKa ~25). In the presence of strong bases or heavy metal salts (such as Cu⁺, Ag⁺, or Hg²⁺), the compound readily deprotonates to form metal acetylides [1].

Causality of the Hazard: Metal acetylides are highly unstable, shock-sensitive, and violently explosive when dry[2]. Therefore, disposal protocols must strictly avoid cross-contamination with heavy metal waste streams and ensure that any reactive acetylide intermediates generated during synthesis are thoroughly quenched before the waste is transferred to central accumulation areas.

AcetylideHazard Alkyne 1-Ethynyl-2,4,5-trimethylbenzene (Terminal Alkyne) Base Deprotonation (Strong Base) Alkyne->Base Removes acidic proton Acetylide Metal Acetylide Complex (Highly Explosive Precipitate) Base->Acetylide + Metal Cations Metals Heavy Metal Salts (e.g., Ag+, Cu+, Hg2+) Metals->Acetylide Coordinates with anion Quench Quench with Dilute Acid (e.g., HNO3) to neutralize Acetylide->Quench Mitigation

Diagram 1: Mechanistic pathway of explosive metal acetylide formation and its chemical mitigation.

Self-Validating Disposal Protocols

Under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450), laboratory personnel must make accurate hazardous waste determinations[3][4]. The disposal pathway diverges based on whether the chemical is pure/unused or part of a post-reaction mixture[1].

Pathway A: Unused or Expired Chemical

Do not attempt to chemically quench or dissolve pure, unused 1-Ethynyl-2,4,5-trimethylbenzene in its original container.

  • Leave the solid in its original, tightly sealed vendor vial.

  • Place the vial inside a secondary containment bag.

  • Label clearly as "Hazardous Waste: Combustible Solid (1-Ethynyl-2,4,5-trimethylbenzene)".

  • Transfer to your Environmental Health and Safety (EHS) department for commercial incineration[1][4].

Pathway B: Reaction Mixture Quenching & Validation

If the compound was used in a reaction (e.g., Sonogashira coupling), the mixture contains bases, catalysts, and unreacted alkyne. It must be neutralized to prevent exothermic polymerization or acetylide formation in the waste carboy[1][2].

Step-by-Step Quenching Methodology:

  • Atmospheric Control: Ensure the reaction flask remains under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation during quenching.

  • Thermal Regulation: Submerge the flask in a 0 °C ice bath. Causality: Quenching is highly exothermic; thermal control prevents solvent boil-off and uncontrolled side reactions[1].

  • Dilution: Dilute the mixture with an equal volume of an inert, compatible solvent (e.g., Tetrahydrofuran or Toluene). This reduces the concentration of reactive species and acts as a heat sink.

  • Neutralization: Slowly add a quenching agent dropwise (e.g., 1M HCl or saturated NH₄Cl) while stirring vigorously. Continue until gas evolution ceases and the pH is neutralized.

The Self-Validation Step (Tollen's Test): To guarantee that no reactive terminal alkyne remains before transferring to bulk waste, perform this self-validating qualitative assay on a 1 mL aliquot of the organic layer[2]:

  • Prepare Tollen's reagent (ammoniacal silver nitrate) in a test tube.

  • Add the 1 mL organic aliquot to the reagent.

  • Observation: If a white precipitate forms, unreacted terminal alkyne is still present. Return to the quenching step. If the solution remains clear, the alkyne has been successfully consumed/neutralized.

  • Critical Remediation: If the white precipitate (silver acetylide) forms, it is explosive. Do not let it dry. Immediately destroy the test aliquot by adding dilute Nitric Acid (HNO₃) until the solid dissolves completely[2].

Final Disposal: Once validated, transfer the quenched, alkyne-free organic layer to a designated "Non-Halogenated Organic Solvent Waste" container. Ensure the container is appropriately vented and labeled per EPA Subpart K guidelines for academic/research laboratories[5].

DisposalWorkflow Start Waste Generated: 1-Ethynyl-2,4,5-trimethylbenzene Decision Waste State? Start->Decision Unused Pure / Unused Solid Decision->Unused Pure Reaction Reaction Mixture (Contains Base/Catalysts) Decision->Reaction Mixture DoNotQuench DO NOT QUENCH Keep in original container Unused->DoNotQuench Quench Quench under inert atm (0°C, Dilute Acid/Solvent) Reaction->Quench Label Label: Hazardous Organic Waste (Combustible, Non-Halogenated) DoNotQuench->Label Validate Validate via Tollen's Test (Destroy aliquot with HNO3) Quench->Validate Validate->Quench If precipitate forms Validate->Label If clear EHS EHS Collection & EPA-Compliant Incineration Label->EHS

Diagram 2: Logical decision tree and operational workflow for 1-Ethynyl-2,4,5-trimethylbenzene disposal.

Spill Response & Environmental Decontamination

In the event of an accidental release, the physical state of the compound dictates the response:

  • Solid Spills (Pure Chemical): Do not sweep dry, as this generates combustible dust. Gently moisten the solid with a non-reactive solvent (e.g., water or a high-boiling aliphatic hydrocarbon) to suppress dust. Scoop into a chemically resistant, static-free container using non-sparking tools.

  • Liquid Spills (Dissolved in Solvent): Isolate the area and remove all ignition sources. Absorb the liquid using inert, non-combustible materials (e.g., vermiculite or sand). Never use combustible absorbents like sawdust , as the mixture will become a severe fire hazard.

Place all spill cleanup materials into a sealed container labeled as hazardous combustible waste and initiate an emergency EHS pickup[6].

References

  • Laboratory Safety Chemical Hygiene Plan , Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories , U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

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